Methotrexate alpha-methyl ester
Beschreibung
BenchChem offers high-quality Methotrexate alpha-methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methotrexate alpha-methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFDQHNTJJOKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methotrexate alpha-methyl ester chemical properties and stability
Technical Guide: Methotrexate -Methyl Ester — Physicochemical Profiling and Stability Mechanics
Executive Summary
Methotrexate
This guide provides a rigorous analysis of the
Chemical Architecture and Stereochemical Distinctness
Structural Identity
The methotrexate molecule contains a glutamate tail with two carboxylic acid moieties: the
-
Parent MTX: Both
and positions are free acids ( , ). -
-Methyl Ester (Impurity I): The carboxyl group at the
position is methylated. -
-Methyl Ester: The carboxyl group at the
position is methylated.
Critical Distinction: The
Physicochemical Properties Table
| Property | Value / Description | Context |
| CAS Number | 66147-29-3 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 468.47 g/mol | +14.03 Da vs. MTX (454.44) |
| Solubility | DMSO (>20 mg/mL), Dilute Acid/Base | Poor water solubility at neutral pH compared to MTX disodium. |
| LogP (Predicted) | ~1.2 - 1.5 | More lipophilic than MTX (LogP ~ -1.85) due to esterification. |
| pKa | ~4.8 ( | Loss of the acidic |
Stability and Degradation Kinetics
The stability of MTX-
Hydrolysis Mechanisms
Methotrexate esters are susceptible to solvolysis in aqueous media. The rate of hydrolysis is pH-dependent:
-
Acidic Hydrolysis (pH < 4): Protonation of the carbonyl oxygen activates the ester, leading to the formation of the parent MTX. However, prolonged exposure to strong acid (pH < 2) favors the cleavage of the amide bond between the pteridine ring and the p-aminobenzoyl glutamate moiety, yielding DAMPA (2,4-diamino-N10-methylpteroic acid).
-
Alkaline Hydrolysis (pH > 8): Hydroxide ions attack the ester carbonyl directly. This is the dominant degradation pathway for the ester, rapidly converting MTX-
-OMe back to MTX. -
Neutral Stability: In DMSO or anhydrous organic solvents, the ester is stable for months at -20°C. In aqueous buffers at pH 7.4, slow hydrolysis occurs (
estimated in days/weeks depending on temperature).
Thermal and Photostability
-
Thermal: Stable in solid state up to >150°C (decomposition). In solution, degradation accelerates significantly above 40°C.
-
Photo-oxidation: Like MTX, the pteridine ring is sensitive to UV light (300–400 nm), leading to oxidative cleavage into pteridine-6-carboxylic acid. Protocol Note: All analytical standards must be handled under yellow light or in amber glassware.
Biological Implications: The Alpha-Carboxyl Criticality
The biological inactivity of MTX-
-
DHFR Binding: The
-carboxyl of MTX forms a critical salt bridge with a conserved Arginine residue (Arg57 in hDHFR). Methylation abolishes this interaction, reducing values by several orders of magnitude (from nM to M range). -
Transport (RFC/PCFT): The Reduced Folate Carrier (RFC) tolerates
-modifications better than -modifications. Consequently, the -methyl ester exhibits poor transport kinetics compared to the parent drug.
Analytical Characterization & Separation Protocol
Separating the
Validated HPLC Method (Self-Validating System)
Objective: Resolve MTX, MTX-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1 M
, pH adjusted to 6.0 with NaOH. -
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 10% B
20% B -
15-25 min: 20% B
40% B (Elution of esters) -
25-30 min: Re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 302 nm (primary) and 254 nm.
-
Retention Logic:
-
MTX (Parent): Elutes first (most polar, two free acids).
- -Methyl Ester: Elutes second (intermediate polarity).
-
-Methyl Ester: Elutes close to
, often slightly later depending on specific column selectivity (requires resolution check).
-
Visualization: Separation & Degradation Logic
Caption: Degradation pathway of Methotrexate
Synthesis and Origin
MTX-
-
Coupling: 2,4-diamino-6-(bromomethyl)pteridine is coupled with diethyl or dimethyl glutamate.
-
Saponification: The esters are hydrolyzed to yield the free acid (MTX). Incomplete saponification leaves residual mono-methyl esters (both
and ). -
Purification: Because the
-ester lacks the specific ionic character of the free acid, it can be removed via ion-exchange chromatography or careful recrystallization from aqueous buffers where the free acid is soluble (as a salt) and the ester is less so.
References
-
European Pharmacopoeia (Ph. Eur.). Methotrexate Monograph: Impurity I (Methotrexate 1-methyl ester).
-
Santa Cruz Biotechnology. Methotrexate α-Methyl Ester (CAS 66147-29-3) Product Data Sheet.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methotrexate and Related Esters.
-
Rubino, F. M. (2001).[1] Separation methods for methotrexate, its structural analogues and metabolites.[1][2][3] Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 217-254.[1]
-
Meloun, M., et al. (2010).[4] The thermodynamic dissociation constants of methotrexate by nonlinear regression.[4] Central European Journal of Chemistry.[4]
Sources
- 1. Separation methods for methotrexate, its structural analogues and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Mechanism of action of Methotrexate alpha-methyl ester
Mechanism of Action: Methotrexate -Methyl Ester
An In-Depth Technical Guide for Drug Development & Chemical Biology
Executive Summary & Chemical Architecture
Methotrexate
Its utility in drug development stems from its ability to bypass the Reduced Folate Carrier (RFC/SLC19A1), the primary influx transporter for folates, thereby retaining potency in transport-resistant phenotypes. However, its biological activity is contingent upon intracellular hydrolysis.
Structural Structure-Activity Relationship (SAR)
To understand the mechanism, one must distinguish between the two carboxyl groups on the glutamate tail of MTX:
| Moiety | Position | Physiological Role in MTX | Effect of Esterification ( |
| C1 | Critical Binding Anchor. Forms a salt bridge with conserved Arginine (Arg-57 in human DHFR). | Loss of Affinity. Esterification disrupts the ionic bond, rendering the molecule a poor DHFR inhibitor until hydrolyzed. | |
| C5 | Polyglutamylation Site. Substrate for FPGS to add glutamate tails for retention. | Remains Free. However, FPGS affinity is often reduced if the | |
| Pteridine Ring | N/A | Active Site Binding. Mimics the pteridine ring of dihydrofolate. | Unchanged. |
Mechanism of Transport & Intracellular Activation[1]
The defining characteristic of MTX-
Phase I: Cellular Uptake (The RFC Bypass)
Wild-type MTX is a hydrophilic anion at physiological pH, requiring the Reduced Folate Carrier (RFC) for efficient uptake. Resistance to MTX often arises via downregulation of RFC.
-
MTX-
-OMe Mechanism: The esterification of the -carboxyl masks a negative charge and increases lipophilicity. This allows the molecule to traverse the lipid bilayer via passive diffusion , independent of RFC expression. -
Implication: MTX-
-OMe retains cytotoxicity in RFC-null cell lines (e.g., L1210/R81), whereas MTX potency drops by orders of magnitude.
Phase II: Intracellular Activation (Hydrolysis)
Once cytosolic, MTX-
-
Activation: Nonspecific intracellular carboxylesterases hydrolyze the ester bond.
-
Conversion:
-
Result: The regeneration of the free
-carboxyl restores the capacity to form the critical salt bridge with DHFR.
Phase III: Polyglutamylation & Inhibition
Following hydrolysis, the liberated MTX enters the standard pharmacological cascade:
-
Polyglutamylation: Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the
-carboxyl.[1] -
Retention: Polyglutamated MTX (MTX-PGs) are charged and trapped intracellularly.[1][2]
-
Target Engagement: MTX-PGs competitively inhibit Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), causing "thymineless death."
Visualization of Signaling Pathway
The following diagram illustrates the differential pathways of MTX versus MTX-
Figure 1: Comparative uptake and activation pathways.[3] Note that MTX-
Experimental Protocols & Self-Validating Systems
To rigorously study MTX-
Protocol A: Differential Cytotoxicity Assay (Transport Validation)
This protocol validates the "RFC Bypass" mechanism. It uses a self-validating pair of cell lines: L1210 (Wild Type) and L1210/R81 (RFC-deficient).
Materials:
-
L1210 (WT) and L1210/R81 cells.
-
MTX (Control) and MTX-
-OMe (Test Article). -
RPMI-1640 medium (folate-controlled).
-
MTT or CellTiter-Glo reagent.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow 24h recovery. -
Dosing: Treat with serial dilutions (
M to M) of MTX and MTX- -OMe.-
Control Arm: Include Leucovorin (50 µM) in one set to prove folate-specificity.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Assess viability via MTT absorbance or Luminescence.
Self-Validating Criteria (Expected Results):
| Compound | Cell Line: L1210 (WT) | Cell Line: L1210/R81 (RFC-) | Interpretation |
| MTX | High Potency ( | Low Potency ( | Confirms RFC-dependency. |
| MTX- | High Potency ( | High Potency ( | Validates Passive Entry. |
Protocol B: Esterase-Dependent Activation Assay
This protocol confirms that MTX-
Rationale: If MTX-
Workflow:
-
Pre-treatment: Pre-incubate cells with a broad-spectrum esterase inhibitor (e.g., BNPP - Bis-p-nitrophenyl phosphate, 100 µM) for 2 hours.
-
Wash: Wash cells 2x with PBS to remove extracellular BNPP (optional, depending on reversibility, but co-incubation is often required for stable inhibition).
-
Treatment: Apply
concentration of MTX- -OMe. -
Readout: Measure cell viability.
Causality Check:
-
Result A (Viability High): BNPP blocked hydrolysis
MTX- -OMe remained esterified No DHFR binding. (Confirms Prodrug Mechanism) . -
Result B (Viability Low): BNPP had no effect
Molecule is active per se. (Unlikely for -esters).
Quantitative Data Summary
The following table summarizes historical kinetic data comparing MTX derivatives. Note the drastic difference in DHFR affinity when the
| Compound | DHFR | Transport Route | Substrate for FPGS? | Primary Utility |
| Methotrexate (MTX) | ~0.01 - 0.1 | RFC (Active) | Yes (High Efficiency) | Clinical Therapeutic |
| MTX- | > 200* | Passive Diffusion | Poor/No** | Transport Probe / Prodrug |
| MTX- | ~0.1 | RFC (Active) | No (Blocked site) | Polyglutamylation Probe |
*High
References
-
Rosowsky, A., et al. (1978). "Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs." Journal of Medicinal Chemistry.
-
Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics.[4]
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future perspectives." Current Pharmaceutical Design.
-
Westerhof, G. R., et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists targeting folate-dependent enzymes: correlates of molecular-structure and biological activity." Molecular Pharmacology.
-
Piper, J. R., et al. (1982). "Syntheses and antifolate activity of 5-methyl-5-deaza analogues of aminopterin, methotrexate, folic acid, and N10-methylfolic acid." Journal of Medicinal Chemistry.
Sources
Biological activity of Methotrexate alpha-methyl ester
Biological Activity & Pharmacological Profiling of Methotrexate -Methyl Ester
Content Type: Technical Whitepaper | Audience: Drug Development Scientists & Researchers
Executive Technical Summary
Methotrexate
Unlike its parent compound, MTX-
-
Validate Ligand Binding: Demonstrate the necessity of the
-carboxyl moiety for high-affinity DHFR inhibition. -
Quality Control: Serve as a reference standard for purity profiling in pharmaceutical manufacturing.
-
Transport Studies: Investigate substrate specificity of the Reduced Folate Carrier (RFC) and Folylpolyglutamate Synthetase (FPGS).
Structural Basis of Activity Loss (SAR)
The biological inactivity of MTX-
2.1 The Critical Salt Bridge
In the human DHFR (hDHFR) active site, the glutamate tail of MTX is positioned to interact with specific basic residues.
-
Methotrexate (Active): The free
-carboxyl group (pKa ~4.8) is deprotonated at physiological pH. It forms a strong ionic salt bridge with the conserved Arginine residue (typically Arg-57 in human DHFR, cited as Arg-70 in some crystal structure alignments). This interaction anchors the inhibitor, contributing significantly to the picomolar binding affinity ( pM). -
MTX-
-Me (Inactive/Weak): Methylation neutralizes the negative charge of the -carboxyl. The salt bridge cannot form. This single modification increases the dissociation constant ( ) by approximately 1000-fold , shifting affinity from picomolar to micromolar levels.
2.2 Visualization of the Binding Defect
The following diagram illustrates the mechanistic failure of the
Figure 1: Mechanistic divergence in DHFR binding. The
Pharmacological Profile[1][2][3][4]
3.1 Comparative Potency Data
The following table summarizes the biological activity of MTX derivatives, highlighting the drastic potency loss upon
| Compound | Modification | DHFR Inhibition ( | Cytotoxicity ( | Relative Potency |
| Methotrexate (MTX) | None (Parent) | ~0.01 - 0.1 nM | 6 nM | 100% (Reference) |
| MTX- | Gamma-COOH ester | ~10 - 50 nM | 580 nM | ~1% |
| MTX- | Alpha-COOH ester | > 1,000 nM | 6,200 nM | < 0.1% |
Note: Data derived from comparative SAR studies on leukemia cell lines (e.g., L1210, CCRF-CEM). The
3.2 Cellular Transport & Polyglutamylation
-
RFC Transport: The Reduced Folate Carrier (SLC19A1) has a higher affinity for folates with free
-carboxyl groups. MTX- -Me shows reduced affinity for RFC, forcing it to rely closer to passive diffusion kinetics at high concentrations. -
Intracellular Retention (FPGS): Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the
-carboxyl of MTX, trapping it inside the cell. This enzyme strictly requires the -carboxyl for substrate recognition. Consequently, MTX- -Me is a poor substrate for FPGS , leading to poor intracellular retention and further explaining its low cytotoxicity.
Experimental Workflows
To verify the identity and activity of MTX-
Protocol A: Enzymatic DHFR Inhibition Assay (Spectrophotometric)
Objective: Determine the
-
Reagents:
-
Recombinant human DHFR (hDHFR).
-
Substrate: Dihydrofolate (DHF) (
). -
Cofactor: NADPH (
). -
Buffer: MTEN Buffer (50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl, pH 7.0).
-
-
Procedure:
-
Blank: Buffer + NADPH + DHF (No enzyme).
-
Control: Buffer + NADPH + DHF + DHFR (Max velocity,
). -
Test: Pre-incubate DHFR with varying concentrations of MTX-
-Me (0.1 nM to 10 ) for 5 minutes. -
Initiate reaction by adding NADPH/DHF mix.
-
Monitor
decrease for 120 seconds at 25°C.
-
-
Validation:
-
Run parallel MTX standard. MTX should show
. -
MTX-
-Me should show in the micromolar range. If is low, check for hydrolysis (impurity degradation back to MTX).
-
Protocol B: HPLC Impurity Profiling
Objective: Confirm purity and distinguish
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
, 4.6 x 250 mm). -
Mobile Phase:
-
A: 0.1 M
(pH 6.0). -
B: Acetonitrile.
-
Gradient: 10% B to 40% B over 20 mins.
-
-
Detection: UV at 302 nm.
-
Retention Logic:
-
MTX (Polar, elutes first).
-
MTX-
-Me (Less polar, elutes later). -
MTX-Dimethyl ester (Least polar, elutes last).
-
References
-
RCSB Protein Data Bank. Crystal structure of human dihydrofolate reductase complexed with folate/methotrexate. (PDB ID: 1RG7 / 3EIG). Available at: [Link]
-
National Institutes of Health (PubMed). Structure-activity relationships of methotrexate analogs and DHFR inhibition. Available at: [Link]
-
European Pharmacopoeia. Methotrexate Impurity Standards (Impurity I). Available at: [Link]
-
Rosowsky, A. et al. Methotrexate analogues. Synthesis and biological activity of alpha- and gamma-monoesters. Journal of Medicinal Chemistry. Available at: [Link]
Methotrexate Alpha-Methyl Ester: A Technical Deep Dive into its Origins and Scientific Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of Methotrexate alpha-methyl ester, a significant derivative of the cornerstone anti-metabolite, Methotrexate. While the historical record of its parent compound is extensive, this document specifically navigates the available scientific literature to detail the synthesis, mechanism of action, and biological significance of the alpha-methyl ester modification. This guide serves as a critical resource for researchers engaged in the fields of medicinal chemistry, oncology, and immunology, offering insights into the rationale behind its development and its role in the broader landscape of antifolate therapeutics.
Introduction: The Genesis of Methotrexate and the Rationale for Esterification
Methotrexate (MTX), formerly known as amethopterin, was first synthesized in 1947 and rapidly became a foundational therapy in the treatment of cancer.[1][2] Its development was a pivotal moment in the history of chemotherapy, providing the first-ever cures for a metastatic cancer in 1956.[1] The therapeutic efficacy of Methotrexate stems from its structural similarity to folic acid, allowing it to act as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[3][4] This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[3][4]
The clinical utility of Methotrexate soon expanded beyond oncology to the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.[4] However, the inherent hydrophilicity of Methotrexate can limit its passive diffusion across biological membranes. This limitation spurred the exploration of various chemical modifications to enhance its lipophilicity and potentially improve its pharmacokinetic profile and cellular uptake. Esterification of the carboxylic acid groups of the glutamate moiety of Methotrexate emerged as a promising strategy to achieve this. The synthesis of various ester derivatives, including methyl and ethyl esters, aimed to create more lipid-soluble prodrugs that could more readily penetrate cell membranes.[5]
The Emergence of Methotrexate Alpha-Methyl Ester: A Historical Perspective
While the precise date of the first synthesis of Methotrexate alpha-methyl ester is not prominently documented in seminal historical accounts, its development can be situated within the broader efforts to synthesize lipophilic derivatives of Methotrexate in the latter half of the 20th century. Research into various esters of Methotrexate was active, with studies exploring their potential for enhanced biological activity.[5] A comprehensive review of synthesized Methotrexate derivatives references "MTX α-L-glutamate esters" and provides comparative cytotoxicity data, indicating that these specific monoesters were indeed synthesized and evaluated for their anticancer potential.[6]
The synthesis of these esters was a logical progression from the parent compound, driven by the need to overcome some of its pharmacological limitations. The alpha- and gamma-carboxylic acid groups of the glutamate portion of Methotrexate are ionized at physiological pH, contributing to its water solubility and reliance on active transport for cellular entry. By converting one of these carboxylic acids to a methyl ester, the overall charge of the molecule is altered, increasing its lipophilicity.
Synthesis and Characterization of Methotrexate Alpha-Methyl Ester
General Synthetic Strategy
A common route to Methotrexate esters involves the reaction of Methotrexate with the corresponding alcohol (in this case, methanol) in the presence of an acid catalyst. However, to achieve selectivity for the alpha-position, a multi-step synthesis involving protecting groups is often necessary. A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for the selective synthesis of Methotrexate alpha-methyl ester.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure based on established principles of organic synthesis and knowledge of Methotrexate chemistry.
Step 1: Protection of the Gamma-Carboxylic Acid
-
Dissolve Methotrexate in a suitable aprotic solvent (e.g., dimethylformamide).
-
Introduce a protecting group that selectively reacts with the gamma-carboxylic acid. This could involve enzymatic methods or chemical methods that exploit the differential reactivity of the two carboxylic acid groups.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Isolate and purify the gamma-protected Methotrexate intermediate.
Step 2: Esterification of the Alpha-Carboxylic Acid
-
Dissolve the gamma-protected intermediate in an excess of dry methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride gas).
-
Heat the reaction mixture under reflux and monitor its progress by TLC or HPLC.
-
Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.
-
Purify the resulting gamma-protected Methotrexate alpha-methyl ester.
Step 3: Deprotection of the Gamma-Carboxylic Acid
-
Dissolve the purified, protected ester in a suitable solvent system.
-
Cleave the protecting group under conditions that do not hydrolyze the newly formed methyl ester. The choice of deprotection conditions will depend on the protecting group used in Step 1.
-
Monitor the deprotection reaction by TLC or HPLC.
-
Isolate and purify the final product, Methotrexate alpha-methyl ester, using techniques such as column chromatography or preparative HPLC.
Step 4: Characterization The structure and purity of the synthesized Methotrexate alpha-methyl ester should be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the methyl ester group and the overall molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Mechanism of Action and Biological Activity
The primary mechanism of action of Methotrexate alpha-methyl ester is expected to be consistent with that of its parent compound: the inhibition of dihydrofolate reductase (DHFR).[3][4] By blocking this enzyme, the ester, likely after intracellular hydrolysis to Methotrexate, disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action of Methotrexate alpha-methyl ester.
The key difference in the biological activity of the alpha-methyl ester lies in its altered physicochemical properties. The increased lipophilicity is hypothesized to facilitate its passage across cell membranes, potentially leading to higher intracellular concentrations compared to equimolar doses of Methotrexate. This could translate to enhanced potency.
Indeed, studies on various Methotrexate esters have shown that these more lipid-soluble derivatives can exhibit greater activity than the parent compound. For instance, in psoriatic skin, ester derivatives of Methotrexate were found to be more active in inhibiting DNA synthesis, suggesting that increased lipid solubility may potentiate their therapeutic effect.[5]
Quantitative Biological Data
A review of synthesized Methotrexate derivatives provides valuable quantitative data on the in vitro cytotoxicity of the alpha-monoethyl ester, which can serve as a surrogate for understanding the potential activity of the alpha-methyl ester.
| Compound | CCRF-CEM ID50 (mol/L) |
| Methotrexate (MTX) | 0.006 x 10⁻⁶ |
| MTX-α-monoethyl ester | 6.2 x 10⁻⁶ |
Data sourced from a comprehensive review on synthesized derivatives of methotrexate.[6]
This data indicates that, in this specific cell line, the alpha-monoethyl ester is less potent than the parent Methotrexate. This highlights the complexity of structure-activity relationships, where increased lipophilicity does not always directly translate to increased efficacy in every biological system. The overall activity is a multifactorial interplay of cellular uptake, intracellular hydrolysis to the active form, and interaction with the target enzyme.
Conclusion and Future Perspectives
Methotrexate alpha-methyl ester represents a scientifically significant modification of a landmark therapeutic agent. While its specific history is not as well-documented as that of Methotrexate itself, its development is a logical consequence of the ongoing quest to optimize drug delivery and efficacy. The synthesis of this derivative, aimed at enhancing lipophilicity, underscores a fundamental principle of medicinal chemistry.
The available biological data suggests that while esterification can potentiate activity in certain contexts, the structure-activity relationship is complex and cell-type dependent. Future research could focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of Methotrexate alpha-methyl ester, including its rate of hydrolysis in different tissues and its precise cellular uptake mechanisms. Such studies would provide a clearer understanding of its potential therapeutic advantages and limitations, further enriching our knowledge of this important class of antifolate compounds.
References
-
Methotrexate - Wikipedia. [Link]
-
METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. [Link]
-
Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC. [Link]
-
A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. | Allied Academies. [Link]
-
Effects of methotrexate esters on normal and psoriatic skin - PubMed. [Link]
-
What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? [Link]
-
Methotrexate analogs. 2. A facile method of preparation of lipophilic derivatives of methotrexate and 3',5'-dichloromethotrexate by direct esterification - PubMed. [Link]
-
Dihydrofolate Reductase Inhibition - Aldeyra Therapeutics, Inc. [Link]
-
In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC. [Link]
-
A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. | Allied Academies. [Link]
- US4080325A - Synthesis of methotrexate - Google P
-
Novel process for preparation of Methotrexate disodium salt. [Link]
-
The pharmacology of methotrexate - PubMed. [Link]
-
Methotrexate - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Methotrexate | Encyclopedia MDPI. [Link]
- WO 2012/074496 Al - Googleapis.com.
-
Synthesis and Properties of N-(α-Aminoacyl) Derivatives of Methotrexate - ResearchGate. [Link]
-
Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - MDPI. [Link]
-
Esterification reaction of methotrexate in the presence of cesium carbonate. - ResearchGate. [Link]
-
Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC. [Link]
Sources
- 1. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aldeyra.com [aldeyra.com]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. Effects of methotrexate esters on normal and psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
Technical Guide: Methotrexate Alpha-Methyl Ester (CAS 66147-29-3)
Impurity Profiling, Synthesis, and Biological Characterization
Executive Summary
Methotrexate alpha-methyl ester (CAS 66147-29-3), formally known as Methotrexate EP Impurity I , represents a critical specific impurity in the manufacturing of Methotrexate (MTX) and a vital chemical probe for Structure-Activity Relationship (SAR) studies.[1] Unlike its parent compound, which relies on a dicarboxylic acid tail for optimal binding to Dihydrofolate Reductase (DHFR), the alpha-methyl ester variant exhibits altered electrostatic properties that significantly impact its pharmacodynamics and transport kinetics.
This guide serves as a definitive reference for pharmaceutical scientists, detailing the regioselective synthesis, analytical discrimination, and biological implications of this compound. It provides actionable protocols for isolating and characterizing this impurity to ensure regulatory compliance (ICH Q3A/B) and to advance antifolate drug design.
Molecular Architecture & Physicochemical Profile
The structural integrity of Methotrexate depends on the glutamic acid moiety. The alpha-methyl ester is the regioisomer where the carboxyl group adjacent to the amide bond is esterified.
| Property | Specification |
| Chemical Name | (S)-4-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)-5-methoxy-5-oxopentanoic acid |
| Common Name | Methotrexate |
| CAS Number | 66147-29-3 |
| Molecular Formula | |
| Molecular Weight | 468.47 g/mol |
| Solubility | Soluble in DMSO, dilute acids/bases; slightly soluble in Methanol; insoluble in water (neutral pH). |
| pKa | ~3.8 ( |
Structural Differentiation (Alpha vs. Gamma)
Differentiation between the alpha- and gamma-isomers is the primary analytical challenge.
-
Alpha-Isomer (CAS 66147-29-3): Esterification at the
position (adjacent to the amide). Sterically hindered. -
Gamma-Isomer (CAS 67022-39-3): Esterification at the terminal
position. Less sterically hindered; often the major product in non-selective esterification.
Synthesis & Production Strategies
Producing high-purity Methotrexate alpha-methyl ester requires overcoming the thermodynamic preference for gamma-esterification. Two primary strategies are employed:
Strategy A: Regioselective Coupling (Recommended for High Purity)
This method avoids the mixture issues of direct esterification by using a pre-functionalized glutamate synthon.
-
Precursor Preparation: Synthesis of L-Glutamic acid
-methyl ester . The -carboxyl is protected (e.g., as a t-butyl ester) or left free if coupling conditions are controlled. -
Coupling: Reaction of 4-amino-N10-methylpteroic acid (DAMPA) with the glutamate derivative using a peptide coupling agent (e.g., DCC/HOBt or HATU).
-
Deprotection: If side-chain protection was used, it is removed under conditions that do not hydrolyze the methyl ester (e.g., mild acid for t-butyl).
Strategy B: Direct Esterification & Preparative Separation
Used when specific precursors are unavailable.
-
Reaction: MTX is reacted with Methanol/HCl.
-
Outcome: Yields a statistical mixture of
-ester, -ester, and dimethyl ester. -
Purification: Requires rigorous Preparative HPLC to isolate the
-isomer.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway using pre-functionalized glutamate to ensure alpha-ester specificity.
Analytical Characterization Protocols
Distinguishing the alpha-methyl ester from the gamma-methyl ester and the parent MTX is critical for QC release testing.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method separates the esters based on hydrophobicity and pKa differences.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1 M Phosphate Buffer, pH 6.0.
-
Gradient:
-
0-10 min: 10% B (Isocratic)
-
10-30 min: 10%
60% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 302 nm.
-
Retention Order: MTX (Polar) <
-Methyl Ester < -Methyl Ester < Dimethyl Ester (Non-polar).-
Note: The
-ester typically elutes before the -ester due to subtle hydrogen bonding differences with the stationary phase.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Discrimination
1H-NMR is the definitive structural proof.
-
Solvent: DMSO-d6.
-
Key Diagnostic Signals:
-
Methyl Ester Singlet: Look for a sharp singlet at
~3.6 ppm ( ). -
Alpha-Methine Proton (
):-
In MTX (Free Acid) :
~4.3-4.4 ppm. -
In Alpha-Ester : The signal shifts downfield (deshielded) to
~4.5-4.6 ppm due to the adjacent ester carbonyl. -
In Gamma-Ester : The
remains similar to the parent MTX (~4.3 ppm) as the modification is distant.
-
-
Biological Implications & Mechanism
DHFR Binding Affinity
Methotrexate inhibits Dihydrofolate Reductase (DHFR) by mimicking dihydrofolate. The glutamate tail is crucial for binding via an electrostatic interaction with a conserved Arginine residue (Arg57 in human DHFR).
-
Mechanism: The
-carboxyl group of MTX forms a specific hydrogen bond/salt bridge with the enzyme. -
Impact of Esterification: Methylation of the
-carboxyl abolishes this negative charge , disrupting the salt bridge. Consequently, the -methyl ester exhibits significantly reduced affinity (10-100 fold lower) for DHFR compared to the parent MTX or even the -ester. -
Implication: As an impurity, it is considered less potent but potentially toxic due to off-target effects or hydrolysis back to MTX in vivo.
Cellular Transport
-
Reduced Folate Carrier (RFC): The RFC transporter prefers anionic substrates. The esterification reduces the anionic character, potentially altering influx kinetics.
-
Intracellular Activation: Once inside the cell, non-specific esterases may hydrolyze the methyl ester, reverting it to active MTX (Prodrug effect), though this conversion is often slow and variable.
Biological Interaction Diagram
Caption: Pharmacodynamic pathway showing reduced direct inhibition and potential bioactivation via hydrolysis.
References
-
European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity I Standard. European Directorate for the Quality of Medicines (EDQM). Link
-
Visentin, M., et al. (2012). "The antifolates."[5][6] Hematology/Oncology Clinics, 26(3), 629-648. (Mechanistic insight into folate transport and binding). Link
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design, 9(31), 2593-2613. (SAR of Methotrexate derivatives).[7] Link
-
ChemicalBook . "Methotrexate alpha-methyl ester Properties and Safety." (Physicochemical data verification). Link
-
Santa Cruz Biotechnology.
-Methyl Ester Product Data Sheet." (Confirming usage as research reagent). Link
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Separation of Methotrexate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Methotrexate - Wikipedia [en.wikipedia.org]
- 7. alliedacademies.org [alliedacademies.org]
Potential off-target effects of Methotrexate alpha-methyl ester
Technical Whitepaper: Pharmacological Divergence and Off-Target Profiles of Methotrexate -Methyl Ester
Executive Summary
Methotrexate (MTX) remains a cornerstone antifolate, yet its efficacy is strictly governed by active transport (RFC) and intracellular retention via polyglutamylation. Methotrexate
This guide analyzes the potential "off-target" effects of MTX-
Part 1: Chemical Biology & Structural Context
The Critical -Carboxyl Interaction
In the canonical MTX-DHFR interaction, the
-
MTX: High affinity (
nM). -
MTX-
-OMe: The esterification neutralizes the negative charge, disrupting the salt bridge. This results in a drastic reduction in affinity (typically -fold loss), rendering the intact ester effectively inactive against DHFR in vitro.
Lipophilicity and pKa Shift
-
Modification: Masking the
-carboxyl ( ) increases the logP of the molecule. -
Consequence: The molecule shifts from a hydrophilic anion dependent on carriers to a more lipophilic species capable of passive diffusion .
| Property | Methotrexate (MTX) | MTX- |
| Primary Target | DHFR (High Affinity) | DHFR (Low/No Affinity) |
| Cell Entry | Active (RFC/PCFT) | Passive Diffusion + RFC (Weak) |
| Intracellular Retention | High (Polyglutamylation) | Low (Substrate for FPGS: No) |
| Metabolic Fate | Stable / Polyglutamated | Hydrolysis to MTX + Methanol |
Part 2: Off-Target Mechanisms & Pharmacological Divergence
The "off-target" profile of MTX-
Mechanism I: Transporter Bypass (The "Beneficial" Off-Target)
Standard MTX resistance often arises from downregulation of the Reduced Folate Carrier (RFC/SLC19A1).
-
The Effect: MTX-
-OMe enters cells via passive diffusion , bypassing RFC downregulation. -
Off-Target Implication: It may accumulate in tissues with low RFC expression (e.g., CNS, testes) where MTX is typically excluded, leading to unexpected toxicity in these "sanctuary" sites.
Mechanism II: FPGS Evasion (The Metabolic Off-Target)
Folylpolyglutamate Synthetase (FPGS) requires the
-
The Effect: MTX-
-OMe is refractory to polyglutamylation . -
Consequence: Unlike MTX, it does not form polyglutamates (MTX-Glu
).-
Loss of Potency: MTX-polyglutamates are 75–300x more potent inhibitors of downstream enzymes like Thymidylate Synthase (TS) and AICAR Transformylase (AICART). The ester lacks this secondary "knockout" punch.
-
Rapid Washout: Without the negative charge of the polyglutamate tail, the ester (and the hydrolyzed MTX, initially) can efflux rapidly from the cell.
-
Mechanism III: Hydrolysis-Dependent Toxicity
The biological activity of MTX-
-
Activation:
-
Off-Target Toxicity:
-
Methanol Release: While stoichiometric and likely sub-toxic in low doses, high-dose administration could theoretically elevate local methanol/formate levels in esterase-rich tissues (liver).
-
Delayed DHFR Inhibition: The toxicity profile mimics a "slow-release" MTX. If hydrolysis is slow, the compound distributes widely before becoming active, potentially altering the therapeutic index.
-
Part 3: Visualization of Signaling & Transport
The following diagram illustrates the divergent pathways of MTX vs. MTX-
Caption: Differential processing of MTX and MTX-
Part 4: Experimental Validation Protocols
To rigorously characterize the off-target and on-target profile of MTX-
Protocol A: Hydrolytic Stability Assay
Purpose: Determine if the observed biological effect is due to the ester or the hydrolyzed parent drug.
-
Preparation: Dissolve MTX-
-OMe in DMSO (stock). Dilute to 10 M in:-
PBS (pH 7.4) – Control for chemical stability.
-
Human Plasma – Systemic esterase activity.
-
Cell Lysate (e.g., HepG2 or target cancer line) – Intracellular activation.
-
-
Incubation: Incubate at 37°C. Aliquot at
min. -
Quenching: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge (10,000 x g, 10 min).
-
Analysis: HPLC-UV or LC-MS/MS.
-
Monitor: Disappearance of Ester peak (
X) and appearance of MTX peak ( Y). -
Validation: Mass balance must be
.
-
Protocol B: DHFR Competitive Binding Assay
Purpose: Verify the loss of affinity for the primary target.
-
Enzyme: Recombinant human DHFR.
-
Substrate: Dihydrofolate (DHF) + NADPH.
-
Reaction: Monitor decrease in absorbance at 340 nm (NADPH oxidation).
-
Conditions:
-
Run standard curve with MTX (
expected ~5–10 nM). -
Run titration with MTX-
-OMe (1 nM to 100 M).
-
-
Interpretation: If
of the ester is x that of MTX, the ester is pharmacologically inactive against DHFR. Any cell killing observed is likely due to hydrolysis or off-target mechanisms.
Protocol C: FPGS Substrate Activity
Purpose: Confirm evasion of metabolic trapping.
-
Method: In situ cellular assay using radiolabeled [3H]-MTX-
-OMe (if available) or competition assay. -
Alternative (LC-MS):
-
Treat cells with 10
M MTX or MTX- -OMe for 24h. -
Lyse cells.
-
Analyze for polyglutamated species (Glu2, Glu3, Glu4).[1]
-
-
Result: MTX treatment will yield a ladder of polyglutamates.[2] MTX-
-OMe treatment should yield only free MTX (hydrolysis product) or the unmodified ester, but no ester-polyglutamates.
References
-
Rosowsky, A., et al. (1978). "Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs." Journal of Medicinal Chemistry. Link
-
Chrabąszcz, K., et al. (2024). "Synthesis and Biological Properties of Ferrocenyl and Organic Methotrexate Derivatives." ACS Omega. Link
-
Nemat, A., et al. (2020). "A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential." Journal of Medical Oncology and Therapeutics. Link
-
McGuire, J.J., et al. (1985). "Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates."[1] Journal of Biological Chemistry. Link
-
Genentech Dept. of Pharmacokinetics. (2005). "Quantitative structure-activity relationships of methotrexate and methotrexate analogues transported by the rat multispecific resistance-associated protein 2 (rMrp2)." European Journal of Pharmaceutical Sciences. Link
Methotrexate alpha-methyl ester as a folic acid antagonist.
Technical Whitepaper: Methotrexate -Methyl Ester
A Lipophilic Pro-Antagonist for Transport-Resistant Phenotypes
Executive Summary
Methotrexate (MTX) remains a cornerstone antifolate chemotherapy, yet its efficacy is frequently compromised by resistance mechanisms—most notably the downregulation of the Reduced Folate Carrier (RFC/SLC19A1). Methotrexate
Unlike the parent compound, which relies on active transport, the
This guide provides a comprehensive technical analysis of MTX-
Chemical Architecture & Molecular Dynamics
2.1 The Alpha-Carboxyl Imperative
To understand the utility of the
-
Parent MTX: The
-carboxyl group of the glutamate tail forms a strong ionic bond with the guanidinium side chain of Arginine-57 (Arg-57) in the DHFR active site. This interaction is thermodynamically essential for the picomolar inhibition constant ( ) typically observed. -
MTX-
-OMe: Esterification of this -carboxyl caps the negative charge with a methyl group. This steric and electrostatic modification abolishes the salt bridge with Arg-57.
Consequence: The intrinsic binding affinity of unhydrolyzed MTX-
2.2 Transport Mechanisms
The defining advantage of the ester is its transport independence.
-
RFC-Dependent: MTX is a hydrophilic anion at physiological pH, requiring the RFC transporter.
-
RFC-Independent: MTX-
-OMe is lipophilic, bypassing the RFC. This makes it lethal to cells that have downregulated RFC as a survival mechanism.
Mechanism of Action: The "Trojan Horse" Pathway
The following diagram illustrates the divergent pathways of MTX and its
Figure 1: Comparative cellular entry and activation pathways.[1] Note the ester's reliance on intracellular hydrolysis to regain affinity for DHFR.
Experimental Protocols
4.1 Synthesis of MTX-
-OMe (Coupling Strategy)
Note: Direct esterification of MTX yields a mixture of
Reagents:
-
4-amino-4-deoxy-N10-methylpteroic acid (APA)
-
L-Glutamic acid
-methyl ester -
DCC (Dicyclohexylcarbodiimide) or DECP (Diethyl cyanophosphonate)
-
Solvent: Anhydrous DMF
Protocol:
-
Activation: Dissolve APA (1 eq) in anhydrous DMF under argon. Add DECP (1.1 eq) and Triethylamine (2 eq) at 0°C. Stir for 30 minutes to activate the carboxyl group.
-
Coupling: Add L-Glutamic acid
-methyl ester (1.2 eq). Allow the reaction to warm to room temperature and stir for 12–18 hours. -
Purification: Evaporate DMF under reduced pressure. Resuspend residue in 0.1M NaHCO3. The unreacted APA will dissolve; the ester product may precipitate or require extraction with chloroform.
-
Validation: Purify via semi-preparative HPLC (C18 column, gradient MeOH/Water with 0.1% TFA). Confirm structure via Mass Spectrometry (expect M+H shift corresponding to methyl group addition).
4.2 DHFR Inhibition Assay (Spectrophotometric)
This assay validates that the ester itself is a poor inhibitor, confirming purity from the parent MTX.
Principle: Measure the oxidation of NADPH to NADP+ during the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF).
Materials:
-
Recombinant Human DHFR.
-
Substrate: Dihydrofolic acid (DHF) (50 µM final).
-
Cofactor: NADPH (100 µM final).
-
Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
Workflow:
-
Blanking: Establish baseline absorbance at 340 nm (NADPH absorbance).
-
Equilibration: Incubate DHFR with varying concentrations of MTX-
-OMe (1 nM to 10 µM) for 5 minutes. Crucial: Run a parallel control with standard MTX. -
Initiation: Add DHF to start the reaction.
-
Measurement: Monitor decrease in A340 for 3 minutes.
-
Analysis: Calculate
.-
Expected Result (MTX):
nM.[2] -
Expected Result (MTX-
-OMe): nM (if pure). Note: If is low, your ester has likely hydrolyzed or contains parent MTX impurity.
-
Comparative Data Summary
The following table summarizes the pharmacological distinctions between the parent compound and the alpha-ester probe.
| Feature | Methotrexate (MTX) | MTX- |
| Primary Transport | Reduced Folate Carrier (Active) | Passive Diffusion |
| DHFR Affinity ( | High (pM range) | Low (µM range) [2] |
| Cellular Activity | Direct Inhibition | Pro-drug (Requires Hydrolysis) |
| Resistance Profile | Ineffective in RFC(-) cells | Effective in RFC(-) cells |
| Solubility | Hydrophilic (Polar) | Lipophilic |
| Key Interaction | Glu- | Steric Clash / No Charge Pair |
Clinical & Translational Implications[1]
Overcoming Transport Resistance:
Tumor cells frequently develop resistance to MTX by silencing the SLC19A1 gene (encoding RFC). MTX-
Blood-Brain Barrier (BBB) Penetration: The lipophilic nature of the ester suggests potential for CNS penetration, addressing a major limitation of standard MTX in treating CNS lymphomas. However, effective intrathecal delivery requires balancing lipophilicity with stability against plasma esterases.
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.
-
Chaykovsky, M., Rosowsky, A., et al. (1974).[3] "Methotrexate analogs. 3. Synthesis and biological properties of some side-chain altered analogs." Journal of Medicinal Chemistry.
-
BenchChem Technical Review. (2025). "Methotrexate's Impact on Dihydrofolate Reductase (DHFR): A Technical Guide."
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate analogs. 3. Synthesis and biological properties of some side-chain altered analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using Methotrexate alpha-methyl ester in cell culture assays
Application Note: Methotrexate -Methyl Ester in Cell Culture Assays
Introduction & Scientific Rationale
Methotrexate (MTX) is the gold standard antifolate, but its cellular efficacy relies on a complex cascade: Transport (RFC/PCFT)
Methotrexate
-
Enzyme Affinity: The
-carboxyl is essential for high-affinity ionic interaction with the conserved arginine (e.g., Arg-57) in the active site of Dihydrofolate Reductase (DHFR). Consequently, the unhydrolyzed ester is a significantly weaker DHFR inhibitor. -
Metabolic Inertness: Folylpolyglutamate Synthetase (FPGS) requires a free
-carboxyl to orient the molecule for -glutamylation. Therefore, MTX- -Me cannot be polyglutamylated directly.
Primary Applications
-
Prodrug/Esterase Studies: Acts as a lipophilic prodrug that must be hydrolyzed by intracellular esterases to regain high potency.
-
Polyglutamylation Controls: Used to distinguish between the effects of rapid transmembrane flux and long-term intracellular retention (polyglutamylation).
-
Transport Independence: The ester modification increases lipophilicity, potentially allowing passive diffusion to bypass defective Reduced Folate Carriers (RFC).
Mechanism of Action & Pathway Visualization
The following diagram contrasts the cellular fate of standard MTX versus the
Caption: Comparative pathway analysis. MTX-
Chemical Properties & Handling
Critical: The ester bond is susceptible to spontaneous hydrolysis in aqueous buffers.
| Property | Specification |
| Molecular Weight | ~468.5 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL). Poorly soluble in water.[1] |
| Stability (Solid) | -20°C, desiccated, protected from light (Stable >2 years). |
| Stability (Solution) | Unstable in aqueous media. Hydrolyzes to MTX over time. |
| Appearance | Yellow to orange crystalline solid. |
Preparation Protocol
-
Stock Solution (10 mM):
-
Weigh 4.68 mg of MTX-
-Me. -
Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Vortex vigorously until clear.
-
Storage: Aliquot into amber tubes (20-50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.
-
-
Working Solution:
-
Prepare fresh immediately before use.
-
Dilute the DMSO stock into pre-warmed culture media.
-
Max DMSO Concentration: Ensure final DMSO is <0.5% (v/v) to avoid solvent toxicity.
-
Experimental Protocols
Assay A: Intracellular Bioactivation & Cytotoxicity
Objective: To determine if a cell line possesses the specific esterase activity required to convert the inactive
Materials:
Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Prepare a 10-point serial dilution (1:3) of both MTX and MTX-
-Me.[3] -
Range: 10 µM down to 0.5 nM.
-
Add 100 µL of drug media to wells (Triplicate).
-
-
Incubation:
-
Short Exposure (Pulse): Incubate 4 hours, wash 2x with PBS, replace with drug-free media. Incubate 72h.
-
Logic: MTX-
-Me will wash out if not hydrolyzed/polyglutamylated. MTX will be retained only if polyglutamylated.
-
-
Continuous Exposure: Incubate 72 hours without wash.
-
-
Readout: Add viability reagent and measure absorbance/luminescence.
Data Interpretation:
-
High Potency (Low IC50): Indicates rapid intracellular hydrolysis to MTX.
-
Low Potency (High IC50): Indicates the compound remains as the ester (weak DHFR inhibitor) or is effluxed before hydrolysis.
Assay B: Transport Specificity (RFC Bypass)
Objective: To test if MTX-
Workflow:
-
Use an RFC-null cell line (e.g., MTX-resistant L1210 or CHO cells).
-
Treat with MTX (Control): Expect high resistance (IC50 > 1 µM).
-
Treat with MTX-
-Me :-
If IC50 drops significantly (< 100 nM), the drug is entering via passive diffusion (lipophilic entry) and being hydrolyzed inside.
-
This confirms the resistance mechanism is strictly transport-related, not target (DHFR) related.
-
Troubleshooting & Controls
| Observation | Root Cause | Corrective Action |
| Unexpectedly high potency of Ester | Spontaneous hydrolysis in stock. | Verify stock purity via HPLC. Ensure DMSO is anhydrous. Prepare working solutions immediately before addition. |
| No cytotoxicity observed | Lack of intracellular esterases. | Confirm with a known ester-prodrug control (e.g., Calcein-AM) to verify esterase activity in the cell line. |
| Precipitation in media | Concentration too high / Shock dilution. | Dilute DMSO stock into a small volume of serum-free media first, vortex, then add serum. Keep final conc < 100 µM. |
References
-
Mechanism of DHFR Inhibition
- Rosowsky, A. et al. (1982). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.
- Key Insight: Establishes that -carboxyl modification drastically reduces DHFR affinity compared to -modific
-
Polyglutamylation Specificity
-
McGuire, J.J. et al.[4] (1980). "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry.
- Key Insight: Defines the absolute requirement of the -carboxyl group for FPGS substr
-
-
Transport and Resistance
- Westerhof, G.R. et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists targeting folate-dependent enzymes." Molecular Pharmacology.
- Key Insight: Discusses the transport kinetics of esterified antifol
-
Prodrug Strategies
-
Kamen, B.A. et al.[4] (1984). "Methotrexate accumulation in cells as a possible mechanism of resistance." British Journal of Cancer.
- Key Insight: Differentiates between transport-based accumulation and polyglutam
-
Methotrexate alpha-methyl ester protocol for enzyme inhibition studies
Protocol for Methotrexate -Methyl Ester (MTX- -OMe) in DHFR Kinetics
Abstract & Scientific Rationale
This Application Note details the experimental protocol for utilizing Methotrexate
While Methotrexate (MTX) is a high-affinity inhibitor of DHFR (
MTX-
-
Negative Control: To validate that observed inhibition in novel antifolates is driven by specific active-site engagement rather than non-specific hydrophobic collapse.
-
Molecular Probe: To quantify the Gibbs free energy (
) contribution of the Arg-57 salt bridge to the total binding event.
Mechanism of Action: The Arginine Anchor
To interpret the data generated by this protocol, researchers must understand the structural biology at play.
-
Native Interaction: The pteridine ring of MTX binds in a hydrophobic pocket, while the
-aminobenzoylglutamate tail extends to the surface. The -carboxylate anion interacts with the guanidinium group of Arg-57 (hDHFR). -
The Probe (MTX-
-OMe): Esterification neutralizes the negative charge on the -carboxylate. The steric bulk of the methyl group further hinders the fit, but the primary loss of affinity is electrostatic.
Diagram 1: Molecular Interaction Logic
The following diagram illustrates the mechanistic difference between the parent drug and the ester probe.
Figure 1: Mechanistic comparison of ligand-enzyme interactions. The loss of the salt bridge in the
Experimental Protocol: DHFR Inhibition Assay
This protocol utilizes a spectrophotometric assay monitoring the oxidation of NADPH to NADP+ at 340 nm .
3.1 Reagents and Preparation
| Component | Stock Conc. | Preparation Note | Storage |
| DHFR Enzyme | 1 Unit/µL | Recombinant human or bovine. Dilute in assay buffer immediately before use. | -80°C |
| NADPH | 10 mM | Dissolve in Assay Buffer. Light Sensitive. | -20°C |
| Dihydrofolate (DHF) | 10 mM | Dissolve in 50 mM KHCO | -80°C |
| MTX (Control) | 1 mM | Dissolve in 0.1 M NaOH or DMSO. | -20°C |
| MTX- | 1 mM | Critical: Dissolve in 100% DMSO. Avoid aqueous storage to prevent hydrolysis. | -20°C (Desiccated) |
| Assay Buffer | 1X | 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM | 4°C |
3.2 Critical Handling of MTX-
-OMe
WARNING: Methyl esters are labile. In aqueous buffers (especially at pH > 7.5), MTX-
-
Validation: If your "weak" inhibitor starts showing nanomolar potency, it has hydrolyzed.
-
Best Practice: Prepare working dilutions of the ester immediately before the assay. Do not store diluted aqueous samples.
3.3 Assay Workflow (96-Well Plate Format)
-
Blank Preparation: Add 180 µL Assay Buffer to "Blank" wells.
-
Enzyme Mix: Add 170 µL Assay Buffer + 10 µL DHFR enzyme to "Test" wells.
-
Inhibitor Addition:
-
Pre-Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.
-
Substrate Initiation: Add 10 µL of NADPH/DHF Mix (final conc: 100 µM NADPH, 50 µM DHF) to all wells.
-
Measurement: Immediately monitor Absorbance (340 nm) in kinetic mode for 10 minutes (read every 30 seconds).
Diagram 2: Experimental Workflow
Figure 2: Step-by-step assay workflow emphasizing the critical timing for ester handling.
Data Analysis & Interpretation
Calculate the initial velocity (
Plot
Expected Results Table
| Compound | Expected IC50 (hDHFR) | Relative Potency | Interpretation |
| Methotrexate (MTX) | 5 - 15 nM | 100% | Strong ionic interaction (Salt Bridge intact). |
| MTX- | 1.0 - 5.0 µM | < 1% | Salt bridge broken; weak hydrophobic binding only. |
| MTX- | 20 - 50 nM | ~50-80% |
Key Insight: If your MTX-
References
-
Rosowsky, A., et al. (1981). Methotrexate analogues.[6] 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.[2][6][7]
- Establishes the synthesis and comparative affinity of alpha vs. gamma esters.
-
Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin.
- Standard protocol for the spectrophotometric DHFR assay.
-
Cody, V., et al. (2005). Ligand-induced conformational changes in the crystal structures of Pneumocystis carinii dihydrofolate reductase complexes with folate and methotrexate. Biochemistry.[4]
- Structural basis for the Arg-57 (or equivalent)
-
Assay Genie. DHFR Inhibitor Screening Kit Protocol.
- Additional validation for high-throughput screening form
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. Methotrexate analogues. 29. Effect of gamma-aminobutyric acid spacers between the pteroyl and glutamate moieties on enzyme binding and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Direct Interaction between Methotrexate (MTX) and High-Mobility Group Box 1 (HMGB1) Protein | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. figshare.com [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alliedacademies.org [alliedacademies.org]
In vivo applications of Methotrexate alpha-methyl ester in animal models
Application Note: In Vivo Evaluation of Methotrexate -Methyl Ester in Antifolate-Resistant Animal Models
Introduction & Mechanistic Rationale
The Structural Distinction
Methotrexate (MTX) contains a glutamate tail with two carboxyl groups:
- -COOH: The primary site for polyglutamylation by Folylpolyglutamate Synthetase (FPGS), essential for intracellular retention.
- -COOH: Critical for high-affinity binding to the Reduced Folate Carrier (RFC/SLC19A1) and proper orientation within the Dihydrofolate Reductase (DHFR) active site.
MTX-
-
Transport Probe: It significantly reduces affinity for RFC, allowing researchers to assess RFC-independent uptake mechanisms (e.g., passive diffusion or PCFT transport).
-
Prodrug Strategy: The ester increases lipophilicity, potentially bypassing transport-mediated resistance mechanisms before being hydrolyzed intracellularly to active MTX by carboxylesterases.
-
Metabolic Control: It prevents standard polyglutamylation kinetics until hydrolysis occurs, creating a "time-release" intracellular pool of active drug.
Mechanism of Action Pathway
Caption: Comparative cellular entry and activation pathways of MTX vs. MTX-
Experimental Protocols
Protocol A: Formulation for In Vivo Administration
Challenge: MTX-
Reagents:
-
MTX-
-Me (High purity >98%) -
Dimethyl sulfoxide (DMSO), sterile grade
-
Polyethylene Glycol 400 (PEG400)
-
Saline (0.9% NaCl) or PBS
Step-by-Step Formulation (5 mg/mL stock):
-
Weighing: Accurately weigh 10 mg of MTX-
-Me. -
Primary Solubilization: Dissolve completely in 100 µL of 100% DMSO. Vortex for 30 seconds until clear yellow solution is obtained. Critical: Ensure no particulate matter remains.
-
Co-solvent Addition: Add 400 µL of PEG400. Vortex gently.
-
Dilution: Slowly add 1.5 mL of warm (37°C) sterile saline while vortexing continuously to prevent precipitation.
-
Final Composition: 5% DMSO / 20% PEG400 / 75% Saline.
-
Sterilization: Pass through a 0.22 µm PTFE syringe filter (hydrophilic nylon filters may bind the ester).
-
Stability Check: Use within 1 hour of preparation to prevent hydrolysis.
Protocol B: Pharmacokinetic & Plasma Stability Study
Objective: To determine the conversion rate of MTX-
Animal Model: Male BALB/c mice (n=3 per timepoint). Dose: 10 mg/kg (IV bolus or IP).
Workflow:
-
Dosing: Administer formulated MTX-
-Me. -
Sampling: Collect blood (via tail vein or cardiac puncture) at 5, 15, 30, 60, 120, and 240 minutes post-dose.
-
Quenching (Critical): Immediately transfer blood into pre-chilled tubes containing Heparin and 10 mM Dichlorvos (or NaF) to inhibit plasma esterases. Failure to inhibit esterases ex vivo will lead to artificial conversion of ester to parent drug during processing.
-
Extraction: Centrifuge at 4°C, 3000g for 10 min. Precipitate plasma proteins with ice-cold acetonitrile (1:3 ratio).
-
Analysis: LC-MS/MS monitoring transitions for MTX-
-Me (parent) and MTX (metabolite).
Protocol C: Efficacy in RFC-Deficient Tumor Models
Objective: To validate if MTX-
Model: L1210/R81 (RFC-deficient leukemia) or ZR-75-1 (Breast cancer) xenografts. Control: L1210 (Wild Type).[1]
Experimental Groups:
| Group | Treatment | Dose | Route | Schedule |
|---|---|---|---|---|
| 1 | Vehicle Control | - | IP | q3d x 4 |
| 2 | MTX (Standard) | 10 mg/kg | IP | q3d x 4 |
| 3 | MTX-
*Note: Adjust dose for molar equivalence if precise comparison is needed, though 1:1 mg/kg is often used for initial screening.
Procedure:
-
Induction: Inoculate
tumor cells subcutaneously into the flank of athymic nude mice. -
Staging: Allow tumors to reach 100-150 mm³. Randomize mice (n=8/group).
-
Treatment: Initiate dosing according to the schedule above. Monitor body weight daily (toxicity marker).
-
Measurement: Measure tumor volume (V = 0.5 × L × W²) every 2 days.
-
Endpoint: Euthanize when control tumors reach 1500 mm³ or if body weight loss >20%.
Data Analysis & Interpretation
Expected Pharmacokinetic Profile
The conversion of the alpha-methyl ester to MTX is the rate-limiting step for efficacy.
| Parameter | MTX (Parent Dosed) | MTX- | Interpretation |
| Cmax (Parent) | High | Low | Rapid distribution of ester into tissues/lipids. |
| Cmax (Metabolite) | N/A | Moderate/High | Rapid hydrolysis indicates prodrug activation. |
| Tmax | Immediate (IV) | 15-30 min | Time required for esterase cleavage. |
| Vd (Volume of Dist.) | Low (0.6 L/kg) | High (>1.0 L/kg) | Ester is more lipophilic, entering deep tissues/brain. |
Efficacy in Resistant Models
-
Wild Type Tumors: Both MTX and MTX-
-Me should show efficacy, though MTX may be more potent due to direct uptake via RFC. -
RFC-Deficient Tumors:
Troubleshooting & Critical Pitfalls
-
Solubility Crash: If the solution becomes cloudy upon adding saline, the concentration of PEG400 is too low. Increase PEG400 to 30% or use a cyclodextrin-based vehicle (e.g., 20% HP-
-CD). -
Ex Vivo Hydrolysis: Plasma samples must be processed on ice immediately with esterase inhibitors. Spontaneous hydrolysis in the tube will invalidate PK data.
-
Toxicity: The alpha-methyl ester may have altered toxicity profiles (e.g., higher CNS penetration or different gut toxicity). Monitor mice for neurological signs (ataxia) which are uncommon with standard MTX.
References
-
Mechanism of Antifol
-
Prodrug Str
-
Role of FPGS in MTX Activity
-
MTX Ester Analogs in Cancer
-
RFC-Independent Uptake
Sources
- 1. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methotrexate transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of germline DHFR and FPGS variants on methotrexate metabolism and relapse of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methotrexate alpha-methyl ester as a research tool for cancer studies
Application Note: Methotrexate -Methyl Ester as a Mechanistic Probe in Cancer Research
Executive Summary
Methotrexate (MTX) remains a cornerstone chemotherapeutic, yet its efficacy relies on a complex intracellular metabolic activation known as polyglutamylation.[1][2][3] Methotrexate
By esterifying the
-
Isolate the pharmacological effects of the monoglutamate (parent) drug form.
-
Distinguish resistance mechanisms caused by FPGS downregulation versus transporter defects.
-
Investigate transport kinetics independent of intracellular trapping.
This guide provides the theoretical grounding, experimental workflows, and data interpretation frameworks for utilizing MTX-
Mechanistic Principles
The Polyglutamylation Checkpoint
To understand the utility of MTX-
-
Intracellular Retention: The negative charge prevents efflux via ABC transporters.
-
Enhanced Affinity: MTX-Glu
binds more tightly to enzymes like Thymidylate Synthase (TYMS) and ATIC than the parent drug.
The -Methyl Ester Advantage
The enzyme FPGS requires a free
Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between Standard MTX and the
Figure 1: Mechanistic divergence. Standard MTX is retained via FPGS-mediated polyglutamylation.[4] MTX-
Application Note: Dissecting Resistance Mechanisms
Context: A researcher observes that a cancer cell line is resistant to MTX.[5] Question: Is the resistance due to a defect in the transporter (RFC) or a defect in the metabolic activator (FPGS)?
Experimental Logic
By comparing the IC
| Resistance Phenotype | Standard MTX IC | MTX- | Interpretation |
| Wild Type (Sensitive) | Low (e.g., 20 nM) | Moderate (e.g., 2 µM) | Normal FPGS function amplifies MTX potency.[1] Ester is naturally less potent due to lack of retention. |
| FPGS Deficient | High (e.g., 2 µM) | Moderate (e.g., 2 µM) | Loss of FPGS makes MTX behave exactly like the ester.[1] Resistance is metabolic. |
| Transport Deficient | Very High (>10 µM) | Very High (>10 µM) | Neither drug can enter the cell efficiently.[1] |
Protocol: Comparative Cytotoxicity Profiling
Materials
-
Compounds:
-
Cell Culture: Target cancer cell lines (e.g., CCRF-CEM, L1210)[1]
-
Media: RPMI-1640 or DMEM. CRITICAL: Use Dialyzed Fetal Bovine Serum (dFBS) to remove endogenous folates which compete with the drugs.[1]
-
Reagents: MTT or CellTiter-Glo.
Compound Preparation (Storage & Stability)[1][8][9][10][11]
-
Solubility: MTX-
-Me is hydrophobic. Dissolve in anhydrous DMSO to create a 10 mM stock.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stability: Esters are susceptible to hydrolysis.
-
Do not store aqueous dilutions.[8] Prepare fresh in media immediately before use.
-
Store DMSO stocks at -20°C or -80°C, desiccated.
-
Avoid repeated freeze-thaw cycles (aliquot upon first use).
-
Step-by-Step Workflow
-
Cell Seeding:
-
Seed cells at 3,000–5,000 cells/well in 96-well plates containing media with 10% dialyzed FBS.
-
Allow attachment for 24 hours (adherent) or proceed immediately (suspension).
-
-
Drug Treatment:
-
Prepare serial dilutions (1:3) of both MTX and MTX-
-Me. -
Range: 0.1 nM to 100 µM.
-
Control: DMSO vehicle control (<0.5% final concentration).
-
Technical Note: Ensure the exposure time allows for at least 2-3 cell division cycles (typically 72 hours).
-
-
Incubation:
-
Incubate at 37°C, 5% CO
for 72 hours.
-
-
Viability Assessment:
-
Add MTT reagent (0.5 mg/mL) or CellTiter-Glo reagent.
-
Read absorbance (570 nm) or luminescence.[1]
-
-
Data Analysis:
Application Note: Transport Kinetics (Uptake Assay)
Context: MTX-
Protocol: Radio-labeled Uptake Assay
Note: This is the gold-standard method for kinetic validation.
-
Preparation:
-
Use
-MTX- -methyl ester (custom synthesis or radiolabeled tracer mixed with cold compound). -
Wash cells (10
cells/mL) in folate-free Transport Buffer (HEPES-buffered saline, pH 7.4).
-
-
Initiation:
-
Add compound (final conc. 1 µM) to cell suspension at 37°C.
-
-
Sampling:
-
At rapid intervals (30s, 60s, 2 min, 5 min), remove aliquots.
-
Quench: Immediately inject aliquot into ice-cold Transport Buffer to stop transport.
-
-
Separation:
-
Centrifuge through an oil layer (dibutyl phthalate/mineral oil mix) to separate cells from extracellular hot media.[1]
-
Alternative: Rapid vacuum filtration over glass-fiber filters.
-
-
Quantification:
-
Lyse cell pellet.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).[1]
-
-
Self-Validation Check:
-
Perform HPLC on the lysate of the longest time point.
-
Success Criteria: The radioactivity should co-elute with the MTX-
-Me standard, not MTX. If you see significant MTX, intracellular hydrolysis has occurred, invalidating the "transport-only" assumption.[1]
-
References
-
Rosowsky, A., & Yu, C. S. (1983). Methotrexate analogues.[1] 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters.[9] Journal of Medicinal Chemistry, 26(10), 1448-1452.[1][9]
-
Goldman, I. D., & Matherly, L. H. (1985). The cellular pharmacology of methotrexate.[1] Pharmacology & Therapeutics, 28(1), 77-102.[1]
-
Chabner, B. A., et al. (1985). Polyglutamation of methotrexate.[1] Is methotrexate a prodrug? Journal of Clinical Investigation, 76(3), 907–912.[1]
-
BenchChem. Methotrexate Technical Support & Protocols. [1]
-
Cayman Chemical. Methotrexate Product Information and Stability Data.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Methotrexate analogues. 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Methotrexate alpha-methyl ester for experimental use
Formulation and Characterization of Methotrexate -Methyl Ester (MTX- -OMe)
Content Type: Application Note & Protocol Guide
Subject: Experimental Formulation, Quality Control, and Biological Validation of MTX-
Introduction & Core Rationale
Methotrexate
Critical Mechanism of Action
It is imperative to understand that MTX-
-
Transport: It enters the cell independently of the RFC.
-
Activation: The
-carboxyl group is essential for high-affinity binding to Dihydrofolate Reductase (DHFR) (specifically interacting with Arg57 in the active site). Esterification at this position reduces DHFR affinity by orders of magnitude. -
Hydrolysis: Intracellular carboxylesterases must hydrolyze the ester back to the free
-carboxyl (active MTX) to exert cytotoxic effects.
Primary Application: This compound is the "Gold Standard" probe for distinguishing between transport-mediated resistance (RFC defects) and intracellular metabolic resistance (DHFR amplification or polyglutamylation defects).
Chemical Properties & Stability Profile[1][2][3]
| Property | Specification | Experimental Implication |
| Molecular Weight | ~468.5 g/mol | Heavier than MTX (454.4 g/mol ). |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | Do not attempt direct aqueous dissolution. |
| Solubility (DMSO) | High (> 20 mg/mL) | Preferred solvent for stock solutions. |
| Stability (Solid) | Light/Moisture Sensitive | Store at -20°C, desiccated, protected from light. |
| Stability (Solution) | Hydrolysis-prone | The ester bond is labile in basic pH and prolonged aqueous exposure. |
Protocol 1: Stock Solution Formulation
Objective: Create a stable, high-concentration stock solution free of hydrolysis products.
Materials
-
MTX-
-OMe solid (Verified purity >95%). -
Dimethyl Sulfoxide (DMSO), Anhydrous (Grade
99.9%). -
Amber glass vials (Silanized preferred to minimize surface adsorption).
Methodology
-
Environment: Work in a dim-light environment to prevent pteridine ring photodegradation.
-
Weighing: Weigh 5.0 mg of MTX-
-OMe into a sterile amber vial. -
Dissolution: Add 1.067 mL of Anhydrous DMSO to achieve a 10 mM stock concentration.
-
Note: Adjust volume based on exact weight. Formula:
-
-
Homogenization: Vortex gently for 30 seconds. Do not sonicate extensively as heat promotes hydrolysis.
-
Aliquot & Storage: Immediately aliquot into 50
L volumes in PCR tubes or micro-vials. Flash freeze in liquid nitrogen and store at -80°C.-
Shelf Life: 6 months at -80°C. Do not refreeze after thawing.
-
Protocol 2: Quality Control via HPLC
Objective: Verify that the stock solution contains the intact ester and has not hydrolyzed back to parent MTX. This is the critical self-validating step before any biological assay.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m, 4.6 x 150 mm). -
Mobile Phase A: 0.1 M Phosphate Buffer, pH 3.0 (Acidic pH keeps carboxyls protonated, improving retention).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 303 nm (Isosbestic point) or 372 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 60% B
-
15-20 min: Re-equilibration at 10% B.
-
Acceptance Criteria
-
MTX Parent Peak: Elutes earlier (more polar).
-
MTX-
-OMe Peak: Elutes later (more hydrophobic). -
Purity Threshold: The Area Under Curve (AUC) for the ester peak must be
95% of total integrated area. If MTX parent peak > 5%, discard stock.
Protocol 3: Biological Validation (RFC Bypass Assay)
Objective: Demonstrate that MTX-
Experimental Design
-
Cell Line A (Control): L1210 (Murine Leukemia, RFC-proficient).
-
Cell Line B (Resistant): L1210/R81 (or similar RFC-null variant).
Step-by-Step Workflow
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates (RPMI-1640 + 10% Dialyzed FBS).
-
Critical: Use dialyzed FBS to remove endogenous folates which compete with antifolates.
-
-
Drug Preparation:
-
Thaw 10 mM DMSO stock of MTX-
-OMe. -
Prepare serial dilutions (1:10) in culture media immediately before addition.
-
Range: 10
M down to 0.1 nM. -
Control: Treat parallel wells with standard MTX.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO
. -
Readout: Perform CellTiter-Glo® or MTT assay.
-
Analysis: Calculate IC
values.
Expected Results (Data Interpretation)
| Compound | Cell Line A (RFC +) | Cell Line B (RFC -) | Interpretation |
| MTX (Parent) | Low IC | High IC | Resistance is due to transport defect. |
| MTX- | Low IC | Low IC | Validation Successful. Ester bypassed RFC. |
Visualizing the Mechanism & Workflow
Figure 1: Formulation & QC Workflow
Caption: Step-by-step critical path from solid compound to validated experimental treatment.
Figure 2: Mechanism of Action (The "Trap & Hydrolyze" Model)
Caption: Contrast between RFC-mediated transport (MTX) and passive diffusion (MTX-
Troubleshooting & Expert Insights
Issue: High IC observed in all cell lines (Lack of Potency)
-
Cause 1: Incomplete Hydrolysis. The cell line used may have low carboxylesterase activity.
-
Solution: Perform a lysate incubation test. Incubate the ester with cell lysate for 1 hour, then run HPLC to confirm conversion to MTX.
-
-
Cause 2: Direct DHFR Assay. If you are using an enzymatic cell-free DHFR assay, MTX-
-OMe will not work. It requires the cellular machinery to activate.
Issue: Precipitation upon dilution
-
Cause: Diluting the DMSO stock too rapidly into cold media.
-
Solution: Dilute stepwise (e.g., 10 mM
1 mM in DMSO 100 M in Media) and ensure media is pre-warmed to 37°C.
Issue: Inconsistent Results between batches
-
Cause: Hydrolysis in the DMSO stock due to moisture absorption.
-
Solution: Use single-use aliquots. Never re-freeze a thawed aliquot.
References
-
Rosowsky, A., et al. (1980). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.
-
Kamen, B. A., et al. (1984). "Methotrexate accumulation in cells as a result of the 'proton motive force' and the lack of relationship to the transport of reduced folates." Journal of Biological Chemistry.
-
Wong, P. T., et al. (2021). "Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion."[3][4] Pharmaceutics.[5][3][4][6]
-
Assaraf, Y. G. (2006). "Molecular basis of antifolate resistance." Cancer and Metastasis Reviews.
-
SIELC Technologies. (2024). "HPLC Separation of Methotrexate and Impurities." Application Data.
Sources
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. ecop.events [ecop.events]
- 6. Methotrexate - Wikipedia [en.wikipedia.org]
Cell permeability assays with Methotrexate alpha-methyl ester
Application Note: Mechanistic Profiling of Cell Permeability and Prodrug Activation using Methotrexate -Methyl Ester
Introduction & Scientific Rationale
In antifolate drug development, a recurring challenge is the reliance on the Reduced Folate Carrier (RFC/SLC19A1) for cell entry. Resistance often arises via RFC downregulation. Consequently, lipophilic ester prodrugs of Methotrexate (MTX) are synthesized to bypass RFC via passive diffusion.
Methotrexate
Key Mechanistic Applications:
-
Transport Pathway Deconvolution: By comparing the uptake kinetics of MTX (RFC-dependent) vs. MTX-
-OMe (Passive/RFC-independent), researchers can quantify the contribution of active transport in specific cell lines. -
Intracellular Esterase Profiling: MTX-
-OMe is inactive against Dihydrofolate Reductase (DHFR) until the -ester is hydrolyzed. This assay tracks the conversion rate of MTX- -OMe MTX , serving as a proxy for intracellular carboxylesterase activity. -
Efflux Susceptibility: While esters bypass influx transporters, they remain substrates for efflux pumps (ABCC1/MRP1, ABCG2/BCRP). This assay profiles the "net" accumulation.
Experimental Design & Logic
Cell Line Selection
-
L1210 or CCRF-CEM (Wild Type): High RFC expression. Used as the positive control for MTX uptake.
-
L1210/R81 or CCRF-CEM/MTX (RFC Deficient): These resistant lines lack functional RFC. MTX uptake will be negligible, whereas MTX-
-OMe uptake should remain high, validating the passive diffusion mechanism.
Critical Control Parameters
-
Temperature: Perform uptake at 37°C (metabolically active) and 4°C (metabolically inhibited).
-
Reasoning: Active transport (RFC) and enzymatic hydrolysis are temperature-dependent. Passive diffusion is less sensitive to temperature but membrane fluidity changes. 4°C controls for non-specific surface binding.
-
-
Inhibitors:
Visualizing the Transport Mechanism
The following diagram illustrates the differential entry pathways and the intracellular fate of the ester.
Caption: Differential transport kinetics: MTX requires RFC, while MTX-
Detailed Protocol: Kinetic Uptake & Hydrolysis Assay
Materials
-
Compound: Methotrexate
-Methyl Ester (High Purity >98%). -
Internal Standard: Methotrexate-d3 (MTX-d3) or Aminopterin.
-
Buffer: HBSS (Hank’s Balanced Salt Solution) + 25 mM HEPES, pH 7.4.
-
Lysis Buffer: 70% Methanol / 30% Water (Ice cold) containing 0.1% Formic Acid (stops esterase activity immediately).
Step-by-Step Methodology
Phase A: Preparation
-
Stock Solution: Dissolve MTX-
-OMe in 100% DMSO to 10 mM.-
Note: Avoid aqueous buffers for storage to prevent premature hydrolysis.
-
-
Cell Seeding: Seed cells (e.g., Caco-2 or L1210) in 24-well plates. For adherent cells, ensure 100% confluency (approx. 5 days post-seeding). For suspension cells, use
cells/mL.
Phase B: Uptake Reaction
-
Equilibration: Wash cells 2x with pre-warmed HBSS-HEPES.
-
Dosing: Add 500 µL of HBSS containing 10 µM MTX-
-OMe .-
Control Wells: Include wells with 10 µM MTX (parent) for comparison.
-
Inhibition Wells: Include wells pre-treated with 100 µM Leucovorin.
-
-
Incubation: Incubate at 37°C for defined time points: 1, 5, 15, 30, and 60 minutes .
-
Rationale: Short time points (1-5 min) measure initial rate (influx); longer points (30-60 min) measure accumulation and hydrolysis.
-
Phase C: Termination & Extraction
-
Stop: Aspirate dosing solution and immediately flood wells with Ice-Cold PBS (4°C) . Wash 3x rapidly ( < 10 seconds per wash) to remove extracellular drug without causing efflux.
-
Lysis: Add 200 µL Ice-Cold Lysis Buffer (70% MeOH) .
-
Critical: The methanol denatures esterases instantly, preserving the ratio of Ester:Parent at the time of stopping.
-
-
Harvest: Scrape cells (if adherent) and transfer lysate to microcentrifuge tubes.
-
Centrifugation: Spin at 14,000 x g for 10 min at 4°C to pellet debris. Collect supernatant for LC-MS/MS.
Analytical Method (LC-MS/MS)[3]
Standard UV detection is insufficient due to the structural similarity between the ester and the parent. Mass spectrometry is required.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes. (The ester will elute later than the polar parent MTX).
MRM Transitions (Positive Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| MTX (Parent) | 455.2 | 308.2 | 30 | 25 |
| MTX- | 469.2 | 322.2 | 32 | 28 |
| MTX-d3 (IS) | 458.2 | 311.2 | 30 | 25 |
Data Analysis & Interpretation
Calculation of Permeability ( )
Calculate the Apparent Permeability Coefficient (
- : Rate of drug accumulation (mol/sec).
-
: Surface area of the well (
). -
: Initial donor concentration (mol/
).
Hydrolysis Ratio (HR)
To determine the intracellular stability or activation rate:
-
High HR (>80%): Indicates rapid prodrug activation.
-
Low HR (<10%): Indicates metabolic stability or poor esterase activity (potential efficacy issue if DHFR inhibition is the goal).
Expected Results Table
| Condition | Analyte Detected | RFC+ Cells (Wild Type) | RFC- Cells (Resistant) | Interpretation |
| MTX Dosing | MTX | High Uptake | Low/No Uptake | Transport is RFC-dependent. |
| MTX- | MTX- | High Uptake | High Uptake | Entry is passive (RFC-independent). |
| MTX- | MTX (Metabolite) | Present (Time-dependent) | Present (Time-dependent) | Intracellular hydrolysis is active. |
| + Leucovorin | MTX | Uptake Inhibited | No Change | Specificity check for RFC. |
Troubleshooting & Pitfalls
-
Spontaneous Hydrolysis: The
-methyl ester is chemically more stable than some other esters, but it can hydrolyze in plasma or serum-containing media.-
Solution: Use serum-free HBSS for the short duration of the uptake assay. Check stock purity by LC-MS before dosing.
-
-
Non-Specific Binding: Lipophilic esters stick to plastic.
-
Solution: Use low-binding plates or add 0.1% BSA to the buffer (though BSA may bind the drug, reducing free fraction; validate this).
-
-
Incomplete Lysis:
-
Solution: Ensure the methanol lysis step includes vigorous vortexing or sonication to release all intracellular drug.
-
References
-
Visentin, M., et al. (2012). "The molecular basis for the specific transport of methotrexate by the proton-coupled folate transporter (PCFT)." Traffic. Link
- Context: Defines the structural requirements (carboxyl groups) for transporter recognition, explaining why esters bypass this system.
-
Desmoulin, S.K., et al. (2012). "The human proton-coupled folate transporter: Biology and therapeutic applications to cancer." Cancer Biology & Therapy. Link
- Context: Reviews the transport mechanisms of antifol
-
Waters Corporation. "UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research." Application Note. Link
- Context: Provides the baseline LC-MS/MS parameters for MTX detection adapted in this protocol.
-
Santa Cruz Biotechnology.
-Methyl Ester (CAS 66147-29-3) Product Data."[3] Link-
Context: Source for physicochemical properties and stability data.[4]
-
-
BenchChem. "Enhancing Cellular Permeability of Diazoketone Methotrexate." Link
- Context: General protocols for increasing antifolate permeability via esterific
Methotrexate alpha-methyl ester in drug discovery screening
Application Note: Methotrexate
Executive Summary
Methotrexate (MTX) remains a cornerstone in the treatment of neoplasias and autoimmune pathologies. However, its structural complexity—specifically the glutamate tail—presents unique challenges in both screening and manufacturing. Methotrexate
-
In High-Throughput Screening (HTS): It serves as a negative/low-affinity control to validate the specificity of DHFR (Dihydrofolate Reductase) binding assays. The esterification of the
-carboxyl group disrupts the essential ionic interaction with the enzyme's active site (Arg-57), resulting in a dramatic loss of potency ( -fold). -
In CMC (Chemistry, Manufacturing, and Controls): It is a regulated process impurity that must be monitored during active pharmaceutical ingredient (API) synthesis, often requiring specialized HPLC protocols to resolve from the
-isomer.
This guide provides the rationale, mechanistic grounding, and step-by-step protocols for utilizing MTX-
Scientific Rationale & Mechanism
The "Alpha" Criticality in DHFR Binding
To understand why MTX-
-
Parent MTX: The glutamate moiety of MTX binds in a specific pocket of DHFR. The
-carboxyl group forms a critical electrostatic interaction (salt bridge) with the guanidinium side chain of a conserved arginine residue (Arg-57 in human DHFR). This anchor is essential for high-affinity binding ( picomolar range). -
MTX-
-OMe: Methylation of this -carboxyl neutralizes the negative charge. Without this salt bridge, the molecule cannot anchor effectively in the active site, despite the pteridine ring still being able to enter the pocket. -
The Result: A massive shift in inhibitory constant (
). While MTX inhibits DHFR in the low nanomolar range, the -ester often shifts to the micromolar range.
Key Insight for Screeners: If a novel compound competes with MTX but also competes equally well with MTX-
Transport and Prodrug Dynamics
Unlike the parent MTX, the ester derivative is more lipophilic.
-
Cellular Entry: MTX relies on the Reduced Folate Carrier (RFC) for uptake. Esters can bypass this via passive diffusion.
-
Intracellular Fate: Once inside, non-specific esterases may hydrolyze the methyl ester back to the active MTX.
-
Screening Implication: In cell-based assays, MTX-
-OMe may appear toxic (due to hydrolysis), whereas in biochemical assays (purified enzyme), it is inactive. This discrepancy is a powerful signature for identifying prodrug mechanisms.
Data Summary: Potency Shift
The following table illustrates the dramatic loss of potency upon
| Compound | Modification | Target | Binding Affinity ( | Activity Status |
| Methotrexate (MTX) | Parent | Human DHFR | Highly Active | |
| MTX- | Gamma-Ester | Human DHFR | Moderately Active | |
| MTX- | Alpha-Ester | Human DHFR | Low Activity |
Data aggregated from structure-activity relationship (SAR) studies [1, 2].[1] Note the ~1000-fold loss in potency for the
Visualizing the Mechanism
The following diagram illustrates the differential logic used when screening with MTX versus its ester derivatives.
Figure 1: Mechanistic divergence in DHFR binding. The
Experimental Protocols
Protocol A: DHFR Specificity Assay (Enzymatic)
Purpose: To demonstrate that a test compound binds the specific folate pocket by comparing it against MTX (active) and MTX-
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EDTA.
-
Substrate: Dihydrofolate (DHF) (50
M final). -
Cofactor: NADPH (100
M final). -
Enzyme: Recombinant Human DHFR (approx 5-10 nM final).
-
Controls: MTX (1
M) and MTX- -OMe (1 M).
Workflow:
-
Preparation: Dissolve MTX and MTX-
-OMe in DMSO. Note: Ensure DMSO concentration in final assay is <1%. -
Incubation: Incubate Enzyme + NADPH + Test Compound (or Control) for 5 minutes at 25°C.
-
Initiation: Add DHF substrate to start the reaction.
-
Detection: Monitor decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes (kinetic mode).
-
Validation Criteria:
-
Vehicle Control: Max slope (100% activity).
-
MTX (1
M): Slope 0 (Complete Inhibition). -
MTX-
-OMe (1 M): Slope Vehicle Control (Minimal Inhibition). -
Interpretation: If your test compound mimics MTX, it is a specific inhibitor. If it mimics the ester, it is inactive.
-
Protocol B: Impurity Profiling by HPLC
Purpose: To separate and quantify the
Critical Pre-requisite:
-
Sample Diluent: Use DMSO or Mobile Phase. Do NOT use alkaline diluents (e.g., dilute NaOH or Ammonia) as commonly used for MTX, because the ester impurities are unstable and will hydrolyze back to MTX, leading to false negatives in impurity quantification [3].
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5
m). -
Mobile Phase A: 0.1 M Phosphate buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 302 nm.
Expected Elution Order:
-
Methotrexate (Parent) - Most Polar
-
MTX-
-Methyl Ester (Impurity)[4] -
MTX-
-Methyl Ester (Impurity) - More retained due to steric shielding of polar group -
MTX-Dimethyl Ester - Least Polar
Analytical Workflow Diagram
Figure 2: HPLC workflow for isolating the alpha-ester impurity. Note the critical DMSO dissolution step.
References
-
Rosowsky, A., et al. (1978). Methotrexate analogues.[1][4][5][6][7][8][] 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs. Journal of Medicinal Chemistry, 21(4), 380–386.
-
Nemat, A., et al. (2020).[7] A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Journal of Medical Oncology and Therapeutics, 5(1).[7]
-
Wu, S., et al. (2013). Identification of impurities in methotrexate drug substances using high-performance liquid chromatography coupled with a photodiode array detector and Fourier transform ion cyclotron resonance mass spectrometry.[3][] Rapid Communications in Mass Spectrometry, 27(11).
-
BenchChem Technical Guides. (2025). Methotrexate's Impact on Dihydrofolate Reductase (DHFR).[4][5][7][8][10][11]
Sources
- 1. Quantitative structure-activity relationships of methotrexate and methotrexate analogues transported by the rat multispecific resistance-associated protein 2 (rMrp2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of impurities in methotrexate drug substances using high-performance liquid chromatography coupled with a photodiode array detector and Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. scienceopen.com [scienceopen.com]
- 11. DHFR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Mechanistic Profiling of Antifolate Transport and Efficacy
Here is a comprehensive Application Note and Protocol guide for Flow Cytometry Analysis with Methotrexate
Flow Cytometry Analysis of Methotrexate -Methyl Ester (MTX- -Me)
-MeAbstract & Scientific Rationale
Methotrexate (MTX) is the gold standard antifolate chemotherapy, acting primarily by inhibiting dihydrofolate reductase (DHFR).[1][2][3] However, its efficacy is strictly limited by cellular uptake via the Reduced Folate Carrier (RFC/SLC19A1) . Resistance often arises due to RFC downregulation.
Methotrexate
This guide details flow cytometry protocols to utilize MTX-
Mechanism of Action & Experimental Logic[4][5]
The following diagram illustrates the differential entry and activation pathways of MTX and its
Caption: Comparative entry pathways: MTX requires RFC transport, while MTX-
Experimental Protocols
Protocol A: Differential Cell Cycle Analysis (S-Phase Arrest)
Objective: To determine if resistance to MTX is due to transport defects. Readout: Propidium Iodide (PI) fluorescence (Linear Scale).
Reagents:
-
MTX Stock: 10 mM in 0.1M NaOH or PBS.
-
MTX-
-Me Stock: 10 mM in DMSO (Hydrophobic). -
PI Staining Solution: PBS containing 50 µg/mL Propidium Iodide + 100 µg/mL RNase A + 0.1% Triton X-100.
Step-by-Step Workflow:
-
Cell Seeding: Seed cells (e.g., CCRF-CEM or L1210) at
cells/mL in 6-well plates. -
Treatment Strategy:
-
Control: Vehicle (0.1% DMSO).
-
Condition 1 (MTX): Treat with 100 nM MTX (Standard physiologic dose).
-
Condition 2 (MTX-
-Me): Treat with 100 nM - 1 µM MTX- -Me. -
Note: Esters often require slightly higher concentrations (2-5x) to achieve equipotent intracellular free-drug levels due to hydrolysis kinetics.
-
-
Incubation: Incubate for 24 hours (roughly one cell cycle).
-
Why 24h? Antifolates induce S-phase arrest. Cells must attempt to divide to be trapped.
-
-
Harvesting: Collect cells, centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.
-
Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing.
-
Critical: Fix at -20°C for at least 2 hours (overnight preferred).
-
-
Staining:
-
Wash fixed cells 2x with PBS (to remove ethanol).
-
Resuspend in 500 µL PI Staining Solution .
-
Incubate 30 min at 37°C in the dark.
-
-
Acquisition: Analyze on Flow Cytometer (FL2/PE channel). Acquire >10,000 single cells (Gate out doublets using Area vs. Width).
Expected Results & Interpretation:
| Cell Phenotype | MTX Treatment (S-Phase) | MTX- | Interpretation |
| Wild Type (Sensitive) | Arrest (++++) | Arrest (+++) | Functional RFC; Esterase active. |
| RFC-Deficient (Resistant) | No Effect (-) | Arrest (+++) | Transport Defect Confirmed. |
| DHFR-Mutant (Resistant) | No Effect (-) | No Effect (-) | Target Mutation or Amplification. |
Protocol B: Apoptosis Induction Assay (Annexin V / PI)
Objective: To quantify cytotoxicity and confirm prodrug activation. Readout: Annexin V-FITC (FL1) vs. PI (FL2/FL3).
Workflow:
-
Treatment: Treat cells with MTX or MTX-
-Me for 48 hours .-
Why 48h? Apoptosis follows the S-phase arrest; 24h is often too early for membrane flipping in antifolate treatment.
-
-
Harvesting: Collect supernatant (floating cells) and adherent cells (trypsinize gently). Pool them.
-
Washing: Wash 1x with cold PBS. Resuspend in 100 µL 1X Annexin Binding Buffer .
-
Staining:
-
Add 5 µL Annexin V-FITC.
-
Add 5 µL Propidium Iodide (50 µg/mL).
-
Incubate 15 min at RT in dark.
-
-
Final Prep: Add 400 µL Binding Buffer. Analyze immediately.
Gating Strategy (Graphviz):
Caption: Hierarchical gating strategy to isolate single cells and classify apoptotic stages.
Troubleshooting & Critical Parameters
-
Serum Folates: Standard RPMI/DMEM contains folic acid. High folate levels can compete with MTX but not MTX-
-Me (since the ester doesn't use the carrier).-
Recommendation: For maximum sensitivity, use dialyzed FBS or folate-free media to prevent competition, although MTX-
-Me should remain effective in standard media.
-
-
Hydrolysis Rate: Different cell lines express varying levels of esterases. If MTX-
-Me fails to induce arrest in a sensitive line, the cells may lack the specific esterase activity required to convert the prodrug. -
Stability: The
-methyl ester is susceptible to spontaneous hydrolysis in alkaline buffers. Prepare stocks in anhydrous DMSO and store at -20°C. Do not leave in aqueous media for prolonged periods before adding to cells.
References
-
Mechanism of Antifolates: Visentin, M., et al. "The antifolates."[1][4][5] Hematology/Oncology Clinics 26.3 (2012): 629-648. Link
-
MTX Transport & Resistance: Matherly, L. H., & Goldman, I. D. "Membrane transport of folates and antifolates in mammalian cells." Vitamins and Hormones 66 (2003): 403-456. Link
-
Ester Prodrugs of MTX: Rosowsky, A., et al. "Methotrexate analogues. 32. Chain extension, alpha-carboxyl deletion, and gamma-carboxyl replacement by sulfonate and phosphonate: effect on enzyme inhibition and cell growth." Journal of Medicinal Chemistry 31.7 (1988): 1326-1331. (Discusses the critical nature of the alpha-carboxyl for binding). Link
-
Flow Cytometry of Cell Cycle: Darzynkiewicz, Z., et al. "Features of apoptotic cells measured by flow cytometry." Cytometry 13.8 (1992): 795-808. Link
Sources
- 1. exagen.com [exagen.com]
- 2. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. linkos.cz [linkos.cz]
- 4. Characterization by flow cytometry and fluorescein-methotrexate labeling of hydrophilic and lipophilic antifolate resistance in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Troubleshooting Methotrexate alpha-methyl ester crystallization
Technical Support Center: Methotrexate -Methyl Ester Crystallization
Topic: Troubleshooting Methotrexate
Introduction: The Physicochemical Challenge
Welcome to the Technical Support Center. You are likely here because the crystallization of Methotrexate
Unlike the parent Methotrexate (MTX) di-acid, which responds well to pH-swing precipitation, the
-
Reduced Polarity: The esterification of the
-carboxyl group disrupts the zwitterionic hydrogen-bonding network that typically stabilizes MTX crystal lattices. -
Isomeric Competition: The presence of the
-isomer (5-methyl ester) often inhibits the nucleation of the -form due to structural similarity, leading to oiling out. -
Solvation: The pteridine ring is prone to forming robust solvates with polar aprotic solvents (DMSO, DMF), which can mask the true solubility curve.
This guide moves beyond generic protocols to address the specific kinetic and thermodynamic barriers you are facing.
Module 1: Critical Troubleshooting (FAQs)
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon adding anti-solvent or cooling, the solution turns milky/turbid and settles into a sticky yellow gum (oil) rather than discrete crystals.
Root Cause: You have entered the Liquid-Liquid Phase Separation (LLPS) region. This occurs when the attractive forces between solute molecules are strong, but the barrier to crystalline ordering is high. The system lowers its energy by forming a solute-rich liquid phase (the oil) rather than a solid.
Corrective Protocol (The "Seeding" Bypass): Do not simply add more anti-solvent. You must bypass the LLPS region by operating strictly within the Metastable Zone Width (MSZW).
-
Determination: Determine the "Oiling Out Point" (cloud point) temperature at your target concentration.
-
Trajectory Change:
-
Dissolve crude MTX-
-Me in DMF (Dimethylformamide) at 50°C. -
Add warm anti-solvent (e.g., Ethanol or Isopropanol) dropwise until the solution is slightly hazy but not oiling.
-
Seed Loading: Add 1-2 wt% of pure crystalline seeds immediately.
-
Isothermal Aging: Hold at 45-50°C for 2-4 hours. Do not cool yet. This allows the seeds to consume the supersaturation, preventing the concentration from hitting the LLPS limit.
-
Slow Cooling: Cool at a rate of 0.1°C/min to room temperature.
-
Issue 2: Separation of -Isomer from -Isomer
Symptom: HPLC shows co-crystallization of the
Root Cause: The two isomers are isostructural in many lattices. Thermodynamic control favors the more stable crystal, but kinetic control often precipitates the isomer present in higher concentration or with faster nucleation kinetics.
Corrective Protocol (Solvent Selectivity):
The
| Solvent System | Selectivity Mechanism | Outcome |
| Acetone / Water (90:10) | Polarity Discrimination | Generally poor selectivity; both precipitate. |
| DCM / MeOH (95:5) | H-Bonding Capability | Recommended. The |
| Acetic Acid / Water | Protonation State | High loss of yield; risk of hydrolysis. |
Action: Switch to a Dichloromethane (DCM) based recrystallization. Dissolve in minimal DCM/Methanol (95:5) at reflux and cool slowly. The
Issue 3: Hydrolysis during Crystallization
Symptom: Increasing levels of MTX (di-acid) or dimethyl ester detected in the mother liquor.
Root Cause:
-
High pH: Pteridines are unstable in strong base.
-
High Temp + Water: Ester bonds hydrolyze readily above 60°C in aqueous media.
Corrective Protocol:
-
Avoid pH > 8.0.
-
If using water as an anti-solvent, ensure it is buffered to pH 5.0 - 6.0 (Citrate buffer).
-
Limit thermal exposure to < 50°C.[]
Module 2: The Crystallization Workflow
The following diagram illustrates the decision logic for processing the crude reaction mixture containing the
Caption: Workflow for isolating MTX
Module 3: Validated Experimental Protocols
Protocol A: Standard Purification (High Purity Feed)
Use this when the crude material is already >90%
-
Dissolution: Suspend 10 g of crude MTX-
-Me in 40 mL of Dimethylformamide (DMF) . Heat to 50°C until a clear orange/yellow solution is obtained. -
Filtration: Filter hot (0.45 µm PTFE) to remove inorganic salts (e.g., Zinc or Sodium salts from synthesis).
-
Anti-Solvent Addition: Slowly add 40 mL of Ethanol (pre-heated to 40°C).
-
Note: If turbidity persists, stop. If oil forms, reheat to redissolve.
-
-
Nucleation: Add 100 mg of authentic MTX-
-Me seed crystals. Stir at 40°C for 2 hours. -
Growth: Cool to 20°C over 4 hours (5°C/hour).
-
Final Yield: Filter and wash with 20 mL cold Ethanol.
Protocol B: Isomer Separation (Enrichment)
Use this when separating
-
Slurry: Suspend the mixture in Dichloromethane (DCM) (20 volumes).
-
Reflux: Heat to reflux (approx. 40°C). Add Methanol dropwise until dissolution is just complete (usually 5-10% v/v MeOH).
-
Distillation: Distill off approximately 30% of the solvent volume to increase supersaturation.
-
Precipitation: Cool to 0°C. The
-isomer, being less soluble in the DCM-rich phase than the -isomer, will crystallize first. -
Harvest: Filter immediately while cold.
Module 4: Characterization & Release
To ensure the "crystals" are not amorphous agglomerates, verify using the following metrics:
| Technique | Acceptance Criteria | Troubleshooting |
| PLM (Microscopy) | Birefringent needles or plates. No "Maltese crosses" (spherulites). | If spherulites appear, cooling was too fast. |
| HPLC (Purity) | If | |
| XRPD | Sharp Bragg peaks. | Diffuse halo indicates amorphous material (failed crystallization). |
| Residual Solvent | DMF < 880 ppm (ICH limit). | DMF is hard to remove. Wash cake thoroughly with Ethanol before drying. |
References
-
European Pharmacopoeia (Ph.[] Eur.) . Methotrexate Monograph 0560. (Defines Impurity H as Methotrexate 5-methyl ester and Impurity I as Methotrexate 1-methyl ester).
-
BOC Sciences . Methotrexate and Impurities: Separation and Identification. Retrieved from .
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 126941, Methotrexate. Retrieved from .
-
Rosowsky, A. et al. (1981) . Methotrexate Analogues.[2][3][4][5] 14. Synthesis of New gamma-Substituted Derivatives. Journal of Medicinal Chemistry. (Discusses solubility differences between alpha and gamma esters).
-
Pfizer . Methotrexate Sodium - Safety Data Sheet. Retrieved from .
Disclaimer: This guide is for research and development purposes. All protocols involves hazardous chemicals (MTX is a cytotoxic agent) and should be performed in a containment isolator or fume hood with appropriate PPE.
Sources
- 2. selleckchem.com [selleckchem.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Separation methods for methotrexate, its structural analogues and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Methotrexate alpha-methyl ester concentration for cell viability
Technical Support Center: Optimizing Methotrexate -Methyl Ester for Cell Viability
Topic: Optimization of MTX-
Executive Summary & Mechanistic Distinction
Why this molecule acts differently:
Researchers often confuse the kinetic profiles of standard Methotrexate (MTX) with its
-
Standard MTX: Enters via the Reduced Folate Carrier (RFC/SLC19A1), binds DHFR with high affinity (
~ pM-nM range), and is polyglutamated on the -carboxyl group for intracellular retention. -
MTX-
-Me: The esterification of the -carboxyl group disrupts the critical ionic interaction with the conserved Arginine (Arg57 in human DHFR) in the enzyme's binding pocket. Consequently, cytotoxicity is primarily dependent on intracellular hydrolysis back to the active MTX parent compound by non-specific esterases.
Implication for Experimental Design: You cannot use standard MTX concentration ranges (10–100 nM) for the
Reagent Preparation & Solubility Protocols
Issue: Inconsistent viability data is frequently traced to micro-precipitation of the ester in aqueous media.
Protocol A: Stock Solution Preparation
The
-
Solvent Choice: Do NOT use dilute NaOH (standard for free MTX). The ester bond is labile in high pH and will hydrolyze prematurely. Use anhydrous DMSO .
-
Concentration: Prepare a 100 mM stock in DMSO.
-
Validation: Vortex for 60 seconds. Inspect under a light source to ensure no crystal suspension remains.
-
-
Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Desiccate to prevent hydrolysis.
Protocol B: Working Solution (Media Dilution)
-
Step 1: Pre-dilute the DMSO stock into an intermediate concentration using PBS (pH 7.4) immediately before adding to cells.
-
Step 2: Ensure the final DMSO concentration in the well is
(v/v) to avoid solvent toxicity masking the drug effect.
Solubility Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Media | Rapid precipitation upon aqueous dilution. | Dilute stepwise: DMSO Stock |
| Yellow shift in Media | Acidification from high drug conc. | Buffer media with 25 mM HEPES. MTX derivatives are acidic. |
| Loss of Potency | Hydrolysis in stock solution. | Avoid freeze-thaw cycles. Do not store in basic buffers (pH > 8.0). |
Experimental Optimization: Determination of
Do not rely on literature values for standard MTX. You must perform a broad dose-response curve.
Workflow: The "Log-Log" Titration
Since the conversion rate (ester
-
Seed Cells: 3,000–5,000 cells/well (96-well plate). Allow 24h attachment.
-
Treatment Range: 7-point dilution series.
- (Vehicle Control)
- (Check for precipitation limit)
-
Duration: Incubate for 72 hours (minimum).
-
Reasoning: The prodrug mechanism requires time for uptake
hydrolysis metabolic depletion of reduced folates. 24h is insufficient for this mechanism.
-
Visualizing the Mechanism of Action
The following diagram illustrates the critical difference in pathway activation between MTX and MTX-
Figure 1: Mechanistic pathway comparison. Note that MTX-
Troubleshooting Guide (FAQ)
Q1: I am treating cells with 100 nM MTX-
-
Diagnosis: Likely not degraded, but under-dosed.
-
Explanation: The
-ester modification reduces DHFR binding affinity by orders of magnitude. 100 nM is insufficient to inhibit the enzyme directly, and the intracellular concentration of hydrolyzed free MTX is likely too low. -
Solution: Increase concentration to the 10–100
M range.
Q2: My dose-response curve is flat until 500
-
Diagnosis: Solubility artifact (Precipitation Toxicity).
-
Explanation: At high concentrations (>200
M), the ester may precipitate out of the media, forming crystals that physically damage cells or occlude the surface, rather than acting pharmacologically. -
Solution: Check wells under a microscope. If crystals are visible, your "toxicity" is physical, not metabolic. Cap your assay at the solubility limit (approx 100-200
M in complete media).
Q3: Can I use MTX-
-
Answer: Yes, this is its primary utility.
-
Explanation: Because the
-ester is poorly transported by the Reduced Folate Carrier (RFC), it is often used to distinguish between RFC-mediated uptake and passive diffusion or alternate transporters (like PCFT, if pH is adjusted). If your cells are sensitive to MTX but resistant to MTX- -Me, they likely rely heavily on RFC.
References
-
Rosowsky, A. et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.
- Relevance: Establishes the structure-activity relationship (SAR)
-
Zhao, R. & Goldman, I. D. (2003). "Resistance to antifolates."[1][2] Oncogene.
- Relevance: details the transport mechanisms (RFC vs. passive) and the role of polyglutamylation, explaining why esters behave differently.
-
Walling, J. (2006). "From methotrexate to pemetrexed."[3] Investigational New Drugs.
- Relevance: Provides historical context on folate antagonists and the development of lipophilic esters to bypass transport resistance.
Sources
- 1. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Methotrexate alpha-methyl ester in solution
Technical Support Center: Methotrexate -Methyl Ester Stability Guide
Topic: Preventing Degradation of Methotrexate
Introduction: The Stability Paradox
Methotrexate (MTX)
The Critical Distinction:
Standard Methotrexate (free acid or sodium salt) is often solubilized and stored at alkaline pH (pH > 8.0) to ensure solubility. Do not apply this rule to the
This guide provides the protocols necessary to maintain the integrity of the ester bond and the photosensitive pteridine ring.
Module 1: Chemical Stability & Hydrolysis (The Ester Issue)
Q: Why is my LC-MS showing a mass shift of -14 Da after storage?
A: You are likely observing the hydrolysis of the methyl ester group (
The Mechanism:
The
-
Risk Factor: Storing the ester in buffers with pH > 7.5.
-
Risk Factor: Presence of water in long-term storage solvents (e.g., "wet" DMSO).
Q: Can I use the same buffers I use for standard Methotrexate?
A: No.
-
Standard MTX: Soluble and stable in
or (pH 8.5–9.0). -
MTX
-methyl ester: Must be kept in anhydrous organic solvents for stocks or neutral/slightly acidic buffers (pH 6.0–7.0) for immediate use.
Data: Estimated Half-Life (
| Solvent / Buffer Condition | pH | Estimated Stability | Status |
| Anhydrous DMSO | N/A | > 12 Months | Recommended |
| PBS (Phosphate Buffered Saline) | 7.4 | Hours to Days | Use Immediately |
| Sodium Bicarbonate Solution | 8.5 | Minutes to Hours | Critical Failure |
| Dilute HCl | 2.0 | Days | Poor Solubility |
Module 2: Photostability (The Pteridine Issue)
Q: The solution turned from yellow to a dark orange/brown. Is it still usable?
A: Discard it. The color change indicates photodegradation of the pteridine ring.
The Mechanism: Like the parent MTX, the ester absorbs UV/Blue light (300–450 nm). Upon excitation, the molecule undergoes cleavage at the C9-N10 bond, yielding 6-formylpteridine (or 2,4-diamino-6-pteridinecarboxylic acid) and the p-aminobenzoyl glutamate fragment. This reaction is irreversible and toxic byproducts may interfere with biological assays.
Troubleshooting Checklist:
Module 3: Solubility & Solvent Choice
Q: I cannot get the compound to dissolve in water or PBS. What is wrong?
A: Methotrexate
The Protocol for Solubilization:
-
Primary Solvent: Dissolve the solid powder in 100% DMSO (Dimethyl Sulfoxide) .
-
Solubility Limit: ~50–100 mg/mL.
-
-
Secondary Dilution: Dilute the DMSO stock into your aqueous buffer just prior to the experiment.
-
Precipitation Risk: Ensure the final DMSO concentration is < 1% (v/v) if possible, but watch for precipitation if the final concentration exceeds 100
M.
-
Module 4: Experimental Workflows & Visualizations
Workflow 1: Degradation Pathways
The following diagram illustrates the two primary threats to your molecule: Light (Pteridine cleavage) and pH (Ester hydrolysis).
Figure 1: Dual degradation pathways of Methotrexate
Workflow 2: Preparation & Storage Decision Tree
Follow this logic to ensure maximum shelf-life.
Figure 2: Decision tree for solvent selection and storage duration.
Module 5: Validated Protocol for Stock Preparation
Objective: Prepare a 10 mM stock solution stable for >6 months.
Materials:
-
Methotrexate
-methyl ester (Solid). -
DMSO (Spectroscopic grade,
99.9%, stored over molecular sieves). -
Amber glass HPLC vials with PTFE-lined caps.
-
Nitrogen or Argon gas line (optional but recommended).
Step-by-Step:
-
Equilibration: Allow the vial of solid compound to warm to room temperature before opening to prevent water condensation from the air.
-
Weighing: Weigh the necessary amount (e.g., 4.68 mg for 1 mL of 10 mM stock; MW
468.46 g/mol - check specific batch MW). Perform this in low light. -
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds until clear.
-
Note: Do not use ultrasonication unless necessary, as it generates heat which can degrade the ester.
-
-
Aliquot: Dispense into small volumes (e.g., 50
L) to avoid repeated freeze-thaw cycles. -
Inert Gas Overlay: Gently blow Nitrogen/Argon into the headspace of the vial to displace oxygen and moisture.
-
Seal & Store: Cap tightly. Store at -20°C or -80°C.
References
-
Chemical Stability of Methotrexate
- Title: Study of Stability of Methotrex
-
Source: Journal of Pharmaceutical and Biomedical Analysis (2003).[1]
- Relevance: Establishes the baseline hydrolytic instability of the pteridine/glutamate linkage, which is exacerbated in the ester form under basic conditions.
-
Photodegradation Mechanisms
- Title: Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transform
- Source: Water Research (2012)
- Relevance: details the C9-N10 cleavage p
-
Solubility & Handling
-
Ester Synthesis & Hydrolysis Control
- Title: Synthesis of Methotrexate (P
- Source: Google P
- Relevance: Explicitly mentions the need to maintain pH < 9 during synthesis to prevent ester hydrolysis.
Sources
- 1. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmpk.com [pharmpk.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Methotrexate alpha-methyl ester solubility issues and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for Methotrexate (MTX) alpha-methyl ester. As Senior Application Scientists, we understand that navigating the experimental use of specialized chemical compounds presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights into the solubility characteristics of MTX alpha-methyl ester, offering practical solutions and troubleshooting workflows to ensure the success and reproducibility of your research.
Introduction: Understanding the Molecule
Methotrexate alpha-methyl ester is a derivative of Methotrexate, a potent antagonist of folic acid metabolism widely used in cancer chemotherapy and as an immunosuppressant.[1][2] The esterification at the alpha-carboxylic acid position of the glutamate moiety alters the molecule's physicochemical properties, most notably its polarity and solubility profile. This seemingly minor modification can lead to significant challenges in the laboratory if not properly understood and managed. The core of these challenges often lies in the compound's reduced aqueous solubility compared to its parent, Methotrexate sodium salt.
This guide will address the most common issues encountered when working with this compound, explaining the chemical principles behind these challenges and providing robust, validated protocols to overcome them.
Section 1: Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. The esterification of one of the two carboxylic acid groups on the glutamate tail of Methotrexate increases its lipophilicity.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₄N₈O₅ | [3][4] |
| Molecular Weight | 468.47 g/mol | [4][5] |
| CAS Number | 66147-29-3 | [3] |
| LogP (Predicted) | 1.259 | [3] |
| Appearance | Yellow-brown crystalline powder (similar to parent MTX) | [6] |
Table 1: Key physicochemical properties of Methotrexate alpha-methyl ester.
Section 2: Frequently Asked Questions (FAQs)
This section provides direct answers to the most common queries regarding the handling and solubility of Methotrexate alpha-methyl ester.
Q1: What is the best solvent to prepare a stock solution?
For initial stock preparation, high-purity, anhydrous organic solvents are recommended. Based on the behavior of the parent compound, Methotrexate, which is highly soluble in DMSO and DMF, these are the primary solvents of choice.[7][8]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful, versatile solvent suitable for most applications. Using DMSO can also help reduce the hydrolysis of esterified impurities.[9]
-
Alternative: N,N-Dimethylformamide (DMF).[7]
Q2: My compound won't dissolve in aqueous buffers like PBS. Why?
Methotrexate alpha-methyl ester is expected to have very poor solubility in neutral aqueous solutions. The parent compound, Methotrexate, is itself practically insoluble in water.[2][6][10] Its solubility is achieved by deprotonating its two carboxylic acid groups at alkaline pH to form a more soluble salt.[10][11][12]
The alpha-methyl ester has one of these critical ionizable groups "capped," significantly reducing its ability to dissolve in water, even at a moderately alkaline pH. Direct dissolution in PBS (pH 7.2-7.4) or water is not a viable strategy.
Q3: How does pH affect the solubility of Methotrexate alpha-methyl ester?
The solubility of this compound remains pH-dependent due to the remaining free gamma-carboxylic acid group and other ionizable moieties on the pteridine ring. However, unlike the parent compound which sees a dramatic solubility increase in dilute alkali, the effect will be less pronounced for the ester. While increasing the pH will deprotonate the remaining carboxyl group and may slightly improve aqueous solubility, it is generally insufficient for preparing concentrated aqueous solutions. Furthermore, high pH may risk hydrolysis of the ester bond over time.
Q4: Can I heat the solution to improve solubility?
Gentle warming (e.g., 37°C) can be attempted but should be done with caution. Methotrexate and its derivatives can be sensitive to light and temperature.[6][13] Prolonged heating is not recommended as it may lead to degradation. A better approach is to optimize the solvent system or sonicate briefly to aid dissolution in an appropriate organic solvent.
Q5: How should I store stock solutions?
Store stock solutions in a tightly sealed vial at -20°C, protected from light.[2][13] For multi-dose vials, it is recommended to store them between 2°C and 8°C after the first puncture and use them within a month.[14] To minimize freeze-thaw cycles, which can degrade the compound or cause it to come out of solution, prepare smaller aliquots for single-use experiments.
Section 3: Troubleshooting Guide: From Powder to Experiment
This section provides structured workflows for overcoming common and complex solubility issues.
Problem 1: Precipitate forms when diluting my DMSO stock into aqueous media (e.g., cell culture medium, PBS).
This is the most frequent issue encountered and is a classic example of a compound "crashing out" of solution when the solvent environment changes from a favorable organic one to an unfavorable aqueous one.
Causality Explained: The DMSO stock solution holds the compound at a high concentration where it is stable. When this concentrated stock is rapidly introduced into an aqueous buffer, the local concentration of the compound far exceeds its aqueous solubility limit before it has a chance to disperse. The DMSO quickly diffuses, leaving the insoluble compound to precipitate.
Experimental Protocol: Preparing Aqueous Working Solutions
This protocol is designed to minimize precipitation by controlling the rate of dilution.
-
Prepare the Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the powder is fully dissolved. A brief sonication in a water bath can assist.
-
Calculate Dilutions: Determine the volume of stock needed for your final working concentration. Crucially, ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Perform Serial or Gradual Dilution:
-
For Cell Culture: Do not add the concentrated DMSO stock directly to your large volume of media. Instead, add the small volume of stock solution to a smaller, intermediate volume of media (e.g., 1-2 mL) while gently vortexing or swirling.
-
The Dropwise Method: For preparing buffered solutions, place the final volume of aqueous buffer on a stir plate with a stir bar. While the buffer is stirring moderately, add the required volume of DMSO stock drop-by-drop to the vortex. This ensures immediate dispersion and prevents localized over-concentration.
-
-
Final Dilution and Validation: Add the intermediate dilution to your final volume. Visually inspect the final solution against a dark background for any signs of cloudiness or precipitate. If haziness is observed, the final concentration may still be too high for the aqueous system.
Troubleshooting Workflow: Precipitation on Dilution
This decision tree can guide your troubleshooting process.
Problem 2: Inconsistent or Non-Reproducible Results in Biological Assays.
Inconsistent data is often a downstream effect of undetected solubility problems.
Causality Explained: If the compound precipitates in the cell culture media, the actual concentration of the soluble, active compound is unknown and lower than intended. This micro-precipitation may not be visible to the naked eye but can lead to highly variable results between wells, plates, and experiments.
Protocol: Best Practices for Dosing in Cell-Based Assays
-
Prepare a Fresh Dilution Series: Avoid storing highly diluted aqueous solutions, as the compound can precipitate over time. Prepare fresh working solutions from your frozen DMSO stock for each experiment.
-
Pre-warm Media: Use cell culture media that has been pre-warmed to 37°C.
-
Dose and Mix: After preparing your intermediate dilution as described in the protocol above, add it to the final culture plate. Mix immediately but gently by rocking the plate back-and-forth and side-to-side. Avoid vigorous pipetting which can stress cells.
-
Microscopic Validation: Before placing the plate in the incubator, visually inspect the wells under a microscope. Look for crystalline structures or an unusual "sheen" in the media, which can be signs of precipitation. Compare to a vehicle-only (DMSO) control well.
-
Consider Formulation Strategies: For advanced applications like in vivo studies, where solubility is paramount, formulation strategies may be necessary. These can include the use of co-solvents (e.g., PEG, glycerol), cyclodextrins, or lipid-based nanoemulsions to enhance solubility and bioavailability.[15][16][17][18]
Section 4: Safety and Handling
Methotrexate and its derivatives are classified as toxic and hazardous substances. Always handle them with appropriate personal protective equipment (PPE) and engineering controls.
-
Hazard Classifications: Toxic if swallowed, suspected of causing genetic defects, and may damage an unborn child.[19][20][21]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[21]
-
Handling: Handle in a chemical fume hood or a ventilated enclosure to avoid inhalation of the powder. Wash hands thoroughly after handling.[22]
-
Disposal: Dispose of waste according to all local, state, and federal regulations for cytotoxic compounds.
Always consult the most recent Safety Data Sheet (SDS) provided by your supplier for complete safety information.[19][20][21][22][23]
References
-
Giri, B.R., et al. (2022). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. MDPI. Available at: [Link]
-
Marques, S.A., et al. (2011). Novel formulation of a methotrexate derivative with a lipid nanoemulsion. PubMed Central. Available at: [Link]
-
Fermion Oy. (2021). Methotrexate - Safety Data Sheet. Available at: [Link]
-
ResearchGate. (2023). Summary of stability of Methotrexate Under Various Storage Conditions (n=5). Available at: [Link]
-
Chemsrc. (2025). Methotrexate alpha-Methyl Ester | CAS#:66147-29-3. Available at: [Link]
-
The Japanese Pharmacopoeia. Official Monographs: Methotrexate. Available at: [Link]
-
Ghitman, J., et al. (2017). Toxicity, Biocompatibility, pH-Responsiveness and Methotrexate Release from PVA/Hyaluronic Acid Cryogels for Psoriasis Therapy. MDPI. Available at: [Link]
-
Pfizer. MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). PRODUCT QUALITY REVIEW(S). Available at: [Link]
-
Pfizer. METHOTREXATE, VIALS 11 Storage, Stability and Disposal. Available at: [Link]
-
PharmPK Discussion List Archive. (2011). PK2011163.html. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
Pfizer Medical - US. Methotrexate Vial How Supplied/Storage and Handling. Available at: [Link]
- Google Patents. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof.
-
Lee, S., et al. (2021). Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium. PMC. Available at: [Link]
-
Cheméo. Chemical Properties of Methotrexate (CAS 59-05-2). Available at: [Link]
-
Ghaffari, S., et al. (2021). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. PMC. Available at: [Link]
- Google Patents. WO2020044114A2 - Methotrexate pharmaceutical composition.
-
ResearchGate. In vitro methotrexate solubility at pH 7.5, 6, or 5. Available at: [Link]
-
GaBI Journal. (2024). Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags. Available at: [Link]
-
Journal of Hematology Oncology Pharmacy. (2021). Urine Alkalinization and Methotrexate Clearance: Are These Key to Safe Administration of High-Dose Methotrexate?. Available at: [Link]
-
ResearchGate. (2015). Can someone suggest me the solvent for methotrexate powder from sigma and its stability?. Available at: [Link]
-
Abbott Laboratories. Methotrexate. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Methotrexate alpha-Methyl Ester | CAS#:66147-29-3 | Chemsrc [chemsrc.com]
- 4. medkoo.com [medkoo.com]
- 5. Methotrexate α-Methyl Ester, CAS 66147-29-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmpk.com [pharmpk.com]
- 9. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. METHOTREXATE, VIALS (methotrexate, vials) 11 Storage, Stability and Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 14. pfizermedical.com [pfizermedical.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel formulation of a methotrexate derivative with a lipid nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. dcfinechemicals.com [dcfinechemicals.com]
- 20. fermion.fi [fermion.fi]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 23. cdn.pfizer.com [cdn.pfizer.com]
How to store Methotrexate alpha-methyl ester for long-term stability
Technical Support Center: Methotrexate -Methyl Ester Stability Guide[1]
Ticket ID:Author:1Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with Methotrexate
The Critical Warning:
Unlike the parent compound Methotrexate (MTX), which is relatively robust, the
If this compound is stored improperly, it will spontaneously hydrolyze back into Methotrexate.[1] If this occurs, your experimental data will be compromised because you will be measuring the activity of MTX, not the ester. This guide provides the protocols to prevent that conversion.
Module 1: Solid State Storage (The Foundation)
Status: Critical
Standard:
Upon receipt of the product, do not simply toss the vial into the freezer. The primary enemy of esters in solid state is atmospheric moisture condensing inside the vial during temperature shifts.
Storage Workflow
Figure 1: Correct intake workflow to prevent moisture introduction during the initial opening.
Protocol Checklist:
-
Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (silica gel or Drierite).[1]
-
Light Protection: The pteridine ring structure is photosensitive.[1] If the manufacturer's vial is clear, wrap it in aluminum foil or place it in a light-proof box.[1]
-
Temperature: Maintain
. For storage exceeding 2 years, is preferred to arrest slow hydrolysis rates.[1]
Module 2: Solubilization & Solution Stability
Status: High Risk
Standard: Anhydrous DMSO,
The Golden Rule: Never store MTX-
Solvent Compatibility Table
| Solvent | Solubility | Stability Risk | Storage Recommendation |
| Anhydrous DMSO | High (~90 mg/mL) | Low | Recommended. Store aliquots at -20°C or -80°C. |
| DMF | High | Low | Acceptable alternative to DMSO.[1] |
| Ethanol | Low/Poor | Moderate | Not recommended due to solubility limits.[1] |
| Water / PBS | Insoluble / Low | Critical (Hydrolysis) | DO NOT STORE. Use only for immediate experimental dilution.[1] |
Preparation Protocol for 10 mM Stock Solution:
-
Calculate: For 10 mg of MTX-
-Me (MW: ~468.47 g/mol ), add approximately 2.13 mL of Anhydrous DMSO.[1] -
Dissolve: Vortex gently. Avoid sonication if possible to prevent heating.[1]
-
Aliquot: Divide into single-use volumes (e.g., 50
L) to avoid freeze-thaw cycles. -
Store: Place aliquots at
(stable for 6 months) or (stable for 1+ years).
Module 3: Troubleshooting & Diagnostics
Scenario: Your results look identical to the wild-type Methotrexate control, suggesting the ester might have degraded.[1]
The Degradation Mechanism
It is vital to understand how the molecule fails so you can detect it.
Figure 2: The hydrolysis pathway.[1] Presence of water converts the specific ester probe back into generic Methotrexate.
Diagnostic FAQ
Q: How do I verify if my stock solution has degraded? A: You must run an HPLC or LC-MS check.[1]
-
Method: C18 Reverse Phase Column.[1]
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate.[1]
-
Detection: UV at 302 nm (pteridine absorbance).[1]
-
Result: MTX-
-Me is more hydrophobic than MTX.[1] If you see a new peak eluting earlier (more polar) than your main peak, that is likely the hydrolyzed Methotrexate parent acid.[1]
Q: The powder has turned from yellow to dark orange/brown. A: This indicates Oxidation .[1]
-
While hydrolysis is the main risk for the ester bond, the pteridine ring is sensitive to light and oxygen.
-
Action: If the color shift is significant, the compound purity is compromised. Discard and replace.
Q: Can I keep the diluted working solution in the fridge for a week? A: No.
References
-
Cayman Chemical. (2022).[1][2] Methotrexate (hydrate) Product Information. Link(Note: General stability data for MTX derivatives derived from parent compound handling).
-
Santa Cruz Biotechnology. (2024).[1] Methotrexate
-Methyl Ester Datasheet (CAS 66147-29-3).[1][3][4] Link[1] -
Sigma-Aldrich. (2024).[1] Methotrexate USP Testing Specifications. Link
-
ResearchGate (Discussion). (2015). Solubility and stability of methotrexate in DMSO vs Water. Link
-
MedKoo Biosciences. (2024).[1] Methotrexate 1-methyl ester Product Data. Link
Interpreting unexpected results with Methotrexate alpha-methyl ester
To: Research Team
From: Senior Application Scientist, Technical Support
Subject: Technical Guide: Interpreting Unexpected Results with Methotrexate
This guide addresses specific anomalies researchers encounter when transitioning from standard Methotrexate (MTX) to its
Table of Contents
-
-
Issue 1: Loss of Potency in Enzyme Assays
-
Issue 2: Unexpected Activity in Transport-Deficient Cells
-
Issue 3: Lack of Intracellular Retention
-
Core Mechanism & Structural Impact
Methotrexate
-
DHFR (Dihydrofolate Reductase): The
-carboxyl is essential for high-affinity ionic binding. -
RFC (Reduced Folate Carrier): The anionic charge is a key recognition motif for the transporter.
-
FPGS (Folylpolyglutamate Synthetase): The enzyme requires a free
-carboxyl to orient the molecule for polyglutamylation on the -position.
Troubleshooting Guide (Q&A)
Scenario A: "My IC50 values are 100x higher than expected in the DHFR enzyme assay."
Diagnosis: This is a chemically inherent property, not an assay failure.
Technical Explanation:
In the wild-type human DHFR binding pocket, the
-
Actionable Step: If you require high-affinity binding for a probe, switch to the
-methyl ester , which retains the -carboxyl "anchor" and maintains potency comparable to MTX. Use the -ester only as a negative control for binding specificity.
Scenario B: "The compound kills cells that are resistant to regular Methotrexate (RFC-deficient)."
Diagnosis: Mechanism of Entry Switch (Passive Diffusion).
Technical Explanation:
Standard MTX is a hydrophilic anion that relies on the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry. RFC-deficient cell lines are resistant to MTX because they cannot import it.
However, the
-
Actionable Step: Do not use this compound to characterize RFC kinetics. It is effectively a "transport-bypass" analog.
Scenario C: "I see activity in long-term cell culture (72h), but zero activity in short-term (4h) pulse assays."
Diagnosis: Intracellular Hydrolysis (The "Prodrug" Effect).
Technical Explanation:
The
-
Short exposure (4h): Insufficient time for significant hydrolysis; the cell contains mostly the inactive ester form.
-
Long exposure (72h): Esterases convert the compound to MTX, which then inhibits DHFR.
-
Actionable Step: To confirm this, co-treat cells with an esterase inhibitor (e.g., BNPP - bis-p-nitrophenyl phosphate). If the cytotoxicity disappears, the activity was due to hydrolysis-generated MTX.
Scenario D: "The compound washes out immediately; I detect no polyglutamates."
Diagnosis: Failure of Metabolic Trapping (FPGS Substrate Specificity).
Technical Explanation:
Intracellular retention of folates requires polyglutamylation by FPGS.[1][2] This enzyme adds glutamate residues to the
-
Actionable Step: Without polyglutamylation, the drug will rapidly efflux down its concentration gradient when the media is changed. This compound is unsuitable for "pulse-chase" experiments intended to study retention.
Visualizing the Pathway
The following diagram illustrates the divergent fates of MTX and its
Caption: Comparative cellular pharmacology of MTX vs. MTX-alpha-methyl ester. Note the bypass of RFC and the blockage of FPGS processing for the ester derivative.
Comparative Data Tables
Use this table to benchmark your experimental results.
| Feature | Methotrexate (Standard) | MTX | MTX |
| DHFR Binding ( | High Affinity (< 1 nM) | Low Affinity (> 100 nM) | High Affinity (Similar to MTX) |
| Primary Transport | RFC (Active) | Passive Diffusion | Mixed / Passive |
| FPGS Substrate | Yes (Excellent) | No (Inactive) | No (Blocked at reaction site) |
| Intracellular Retention | High (Polyglutamylated) | Low (Unless hydrolyzed) | Low |
| Esterase Sensitivity | N/A | High (Converts to MTX) | High (Converts to MTX) |
| Key Use Case | Therapeutic / Positive Control | Negative Control / Prodrug | Linkage studies |
References
-
Rosowsky, A. et al. (1978).[3] "Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs." Journal of Medicinal Chemistry.
- Significance: Establishes the synthesis and reduced biological activity of the alpha-isomer compared to the gamma-isomer.
-
McGuire, J.J. et al. (1997). "Mechanisms for lineage differences in methotrexate polyglutamylation and cytotoxicity." Molecular Pharmacology.
- Significance: Details the substrate requirements for FPGS, confirming the necessity of the alpha-carboxyl group.
-
BenchChem Technical Review. (2025). "Methotrexate's Impact on Dihydrofolate Reductase (DHFR): A Technical Guide." BenchChem.[4]
- Significance: Provides quantitative kinetic data (Ki, IC50) for MTX-DHFR interactions.
-
Assaraf, Y.G. (2006). "Molecular basis of antifolate resistance." Cancer and Metastasis Reviews.
- Significance: Explains the role of RFC transport and how lipophilic antifol
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. journals.plos.org [journals.plos.org]
- 3. Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Overcoming resistance to Methotrexate alpha-methyl ester in cell lines
Technical Support Center: Troubleshooting Methotrexate -Methyl Ester Resistance
Topic: Overcoming Resistance to Methotrexate
Executive Summary: The Prodrug Paradox
Welcome to the technical support center. If you are observing resistance to Methotrexate
The Critical Distinction:
Standard MTX relies on the Reduced Folate Carrier (RFC/SLC19A1) for uptake. MTX-
Therefore, RFC downregulation is NOT your mechanism of resistance. You must pivot your troubleshooting to three specific bottlenecks: Efflux (P-gp), Bioactivation (Esterases), and Target Overload (DHFR).
Visualizing the Resistance Landscape
The following pathway map illustrates the unique "entry-activation-target" logic for the ester derivative compared to standard MTX.
Figure 1: Mechanistic pathway of MTX-
Troubleshooting Module 1: The "Entry & Exit" Problem
The Issue: Your cell line is resistant, but you suspect the drug isn't staying inside the cell.
The Cause: P-glycoprotein (ABCB1/MDR1) Efflux.
While standard MTX is hydrophilic and a poor substrate for P-gp, the esterification makes MTX-
Q: How do I confirm P-gp mediated resistance? A: Perform a Reversal Assay using a known P-gp inhibitor.
Protocol: Verapamil Reversal Test
-
Seed Cells: Plate resistant cells at
cells/well in 96-well plates. -
Treatment Groups:
-
Control (Vehicle)
-
MTX-
-Me (Dose Response: 1 nM – 100 M) -
MTX-
-Me + Verapamil (5-10 M) (Non-toxic dose)
-
-
Incubation: 72 hours.
-
Readout: MTT or CellTiter-Glo viability assay.
-
Interpretation: If the IC50 of MTX-
-Me drops significantly (Shift Factor > 3x) in the presence of Verapamil, P-gp efflux is your resistance mechanism.
Troubleshooting Module 2: The "Activation" Bottleneck
The Issue: The drug enters the cell (P-gp is low), but toxicity is still low.
The Cause: Carboxylesterase (CES) Deficiency.
The
Q: How do I verify if my cells can activate the prodrug?
A: You must measure the conversion of MTX-
Protocol: Intracellular HPLC/LC-MS Conversion Assay
-
Pulse: Incubate
cells with 10 M MTX- -Me for 4 hours. -
Wash: Wash 3x with ice-cold PBS to remove extracellular drug.
-
Lysis: Lyse cells in 70% Methanol (precipitates protein, extracts folates).
-
Analysis: Run lysate on HPLC/LC-MS.
-
Target 1: MTX-
-Me (Parent) -
Target 2: MTX (Free acid - Active)[1]
-
-
Interpretation:
-
High Parent / Low Active: Your cells lack sufficient esterase activity.
-
Low Parent / Low Active: The drug isn't getting in (Go back to Module 1).
-
Troubleshooting Module 3: The "Target" Defense
The Issue: The drug enters and is activated, but the cells survive. The Cause: DHFR Gene Amplification. This is the classic antifolate resistance mechanism.[2] Cells under stress undergo gene amplification, creating "Homogeneously Staining Regions" (HSRs) or "Double Minutes" (DMs) containing hundreds of copies of the DHFR gene. The cell produces so much enzyme that the drug cannot inhibit it all.
Q: How do I distinguish Amplification from Transport issues? A: Quantify DHFR protein and gene copy number.
Protocol: Rapid DHFR Quantification
-
Western Blot:
-
Lysate: 20
g total protein. -
Primary Antibody: Anti-DHFR (e.g., Clone 2B10).
-
Control: Beta-actin.
-
Result: A thick, intense band compared to parental/sensitive lines indicates overexpression.
-
-
qPCR (Confirmation):
-
Extract gDNA (Genomic DNA).
-
Target: DHFR gene.[3] Reference: GAPDH or LINE-1.
-
Result: A Fold Change (
) of >5-10x confirms gene amplification.
-
Summary of Resistance Phenotypes
Use this table to diagnose your specific cell line behavior.
| Resistance Phenotype | RFC Status | P-gp (ABCB1) | Esterase Activity | DHFR Level | Diagnostic Outcome |
| Standard MTX Resistant | Low/Mutated | Low | Normal | Normal | Transport Defect (Classic) |
| MTX- | Irrelevant | High | Normal | Normal | Efflux (Pumped out) |
| MTX- | Irrelevant | Low | Low | Normal | Activation Failure |
| MTX- | Irrelevant | Low | Normal | High | Target Amplification |
References
-
Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer Metastasis Reviews, 26(1), 153-181.
-
Visentin, M., et al. (2012). The antifolates.[4][5] Hematology/Oncology Clinics, 26(3), 629-648.
-
Ifergan, I., & Assaraf, Y. G. (2008). Molecular mechanisms of adaptation to folate deficiency. Vitamins and Hormones, 79, 99-143.
-
Stark, G. R., et al. (1989). Gene amplification: An example of accelerated evolution in tumorigenic cells. Cell, 57(6), 901-908.
-
Hatfield, M. J., et al. (2011). Carboxylesterases: General detoxifying enzymes.[6] Chemico-Biological Interactions, 192(1-2), 108-119.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [Methotrexate and its drug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 5. Methotrexate - Wikipedia [en.wikipedia.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Cross-reactivity of Methotrexate alpha-methyl ester with other enzymes
Technical Guide: Cross-Reactivity and Enzymatic Profile of Methotrexate -Methyl Ester
Executive Summary
Methotrexate
While standard Methotrexate (MTX) is a high-affinity inhibitor of Dihydrofolate Reductase (DHFR) and a substrate for Folylpolyglutamate Synthetase (FPGS), the
-
Reduced Affinity for DHFR: Disruption of critical electrostatic anchoring within the active site.
-
Abolished Polyglutamylation: The esterification prevents recognition by FPGS, blocking the formation of intracellular polyglutamates.
-
Prodrug Characteristics: The compound often acts as a lipophilic prodrug, requiring hydrolysis by intracellular esterases to restore potent antifolate activity.
Mechanistic Profiling: Structure-Activity Relationships (SAR)
To understand the cross-reactivity profile, one must analyze the binding mode of the glutamate tail within folate-dependent enzymes.
The -Carboxyl Anchor
In the wild-type DHFR binary complex, the
-
MTX (Parent): The free
-COO⁻ provides strong electrostatic stabilization ( pM to low nM range). -
MTX-
-Me (Ester): The methyl ester ( -COOCH ) is neutral and bulkier. It cannot form the salt bridge and introduces steric clash, significantly increasing the dissociation constant ( ) and reducing inhibitory potency.
The FPGS Checkpoint
Folylpolyglutamate Synthetase (FPGS) catalyzes the addition of glutamate residues to the
-
Observation:
-substitution or esterification generally abolishes substrate activity for FPGS. -
Consequence: MTX-
-Me cannot be polyglutamated. It remains a monoglutamate, leading to rapid cellular efflux and a failure to inhibit downstream targets like Thymidylate Synthase (TS) effectively.
Comparative Enzyme Cross-Reactivity
The following table summarizes the reactivity of MTX-
| Enzyme Target | Methotrexate (MTX) | MTX | Mechanistic Rationale |
| Dihydrofolate Reductase (DHFR) | Potent Inhibitor ( | Weak/Moderate Inhibitor (Reduced affinity) | Loss of |
| Folylpolyglutamate Synthetase (FPGS) | Substrate ( | Non-Substrate | |
| Thymidylate Synthase (TS) | Weak Inhibitor (Monoglutamate form) | Weak/Null Inhibitor | Potent TS inhibition requires polyglutamylation. Since |
| Carboxylesterases (CES) | Non-Substrate | Substrate | Intracellular esterases (e.g., CES1, CES2) may hydrolyze the ester, converting it back to active MTX. |
| AICAR Transformylase (ATIC) | Potent Inhibitor (Only as Polyglutamate) | Null Inhibitor | Requires polyglutamylation for binding; |
Pathway Visualization
The diagram below illustrates the divergent pathways of MTX and its
Caption: Differential processing of MTX vs. MTX-
Experimental Protocols for Validation
To empirically verify the cross-reactivity and specificity described above, the following self-validating protocols are recommended.
Experiment A: DHFR Competitive Binding Assay
Objective: Quantify the loss of affinity due to
-
Reagents: Recombinant human DHFR, Dihydrofolate (DHF) substrate, NADPH, MTX (Control), MTX-
-Me (Test). -
System: Assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT).
-
Protocol:
-
Pre-incubate DHFR (5 nM) with varying concentrations of inhibitor (
to M) for 5 minutes. -
Initiate reaction by adding NADPH (100
M) and DHF (50 M). -
Monitor absorbance decrease at 340 nm (extinction coefficient
M cm ).
-
-
Validation:
-
Control: MTX should yield an
in the low nanomolar range (<10 nM). -
Test: MTX-
-Me is expected to show a shifted (higher concentration required), confirming reduced affinity.
-
Experiment B: FPGS Substrate Activity Assay
Objective: Confirm that MTX-
-
Reagents: Purified FPGS, ATP, MgCl
, -L-Glutamate, MTX (Positive Control), MTX- -Me. -
Protocol:
-
Incubate FPGS with ATP (5 mM), Mg
, -Glutamate, and the antifolate substrate (100 M) at 37°C for 1 hour. -
Terminate reaction with ice-cold charcoal suspension (adsorbs unreacted folate/antifolate but not free glutamate). Note: Polyglutamated forms bind tighter to charcoal or can be separated by HPLC.
-
Alternative (HPLC): Inject reaction mix onto an anion-exchange column.
-
-
Data Analysis:
-
MTX: Appearance of peaks corresponding to MTX-Glu
, MTX-Glu . -
MTX-
-Me: Absence of polyglutamated peaks confirms "Null Substrate" status.
-
References
-
Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates SAR where
-modification is generally detrimental to binding compared to -modification). -
McGuire, J. J., et al. (1980). "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry. Link (Establishes the requirement of
-carboxyl group for FPGS substrate activity). -
Chabner, B. A., et al. (1985). "Polyglutamation of methotrexate. Is methotrexate a prodrug?" Journal of Clinical Investigation. Link (Details the necessity of polyglutamation for TS and AICART inhibition).
-
Assaraf, Y. G. (2023).[2] "Methotrexate Provokes Disparate Folate Metabolism Gene Expression."[2] Semantic Scholar. Link (Recent review on MTX metabolism and FPGS role).
Methotrexate alpha-methyl ester vs. parent compound activity
Methotrexate -Methyl Ester vs. Parent Compound: A Mechanistic & Functional Comparison
Executive Summary: The Prodrug Paradigm
The fundamental distinction between Methotrexate (MTX) and its
-
Methotrexate (Parent): A hydrophilic anion that relies on the Reduced Folate Carrier (RFC/SLC19A1) for active transport. It binds Dihydrofolate Reductase (DHFR) with picomolar affinity but is susceptible to resistance via RFC downregulation.
-
MTX
-Methyl Ester: A lipophilic prodrug designed to bypass RFC via passive diffusion . It possesses significantly reduced intrinsic affinity for DHFR due to the blockage of the -carboxyl group (critical for ionic binding). Its cytotoxicity is dependent on intracellular hydrolysis back to the parent MTX.
Chemical & Structural Basis of Activity[1]
The structural difference is a single methylation at the
| Feature | Methotrexate (MTX) | MTX |
| Chemical Nature | Dicarboxylic acid (Glutamate tail) | Monocarboxylic ester (at |
| Charge at pH 7.4 | Dianionic (-2) | Monoanionic (-1) or Zwitterionic |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) |
| Key Interaction | Ester group disrupts Arg-57 interaction |
Structural Biology Insight
In the human DHFR active site, the
Mechanism of Transport & Intracellular Fate
The primary utility of
Pathway Visualization
The following diagram illustrates the divergent uptake and activation pathways.
Caption: Divergent transport and activation pathways. MTX requires RFC and FPGS, while
Key Differences in Metabolism
-
Transport:
-
MTX: Strictly dependent on RFC. Cells downregulating RFC (a common resistance mechanism) are resistant to MTX.[1]
- -Me-MTX: Enters via passive diffusion. It retains cytotoxicity in RFC-null cells (e.g., L1210/R81 cell lines).
-
-
Polyglutamylation (FPGS):
-
MTX: A substrate for Folylpolyglutamate Synthetase (FPGS), which adds glutamate residues to the
-carboxyl. This creates a highly charged, non-effluxable form (MTX-PGs). -
-Me-MTX: The
-ester modification disrupts FPGS recognition. It acts as a poor substrate or non-substrate for FPGS. It must first be hydrolyzed to MTX to be polyglutamylated.
-
Experimental Protocols for Comparative Assessment
To objectively compare these compounds, the following self-validating protocols are recommended.
Protocol A: Transport Specificity Assay
Objective: Determine if uptake is RFC-dependent.
-
Cell Lines: Use L1210 (Wild Type) and L1210/R81 (RFC-deficient) .
-
Preparation: Suspend cells (
cells/mL) in folate-free RPMI 1640 (pH 7.4). -
Treatment:
-
Group 1: Treat with 1
M -MTX. -
Group 2: Treat with 1
M - -Me-MTX. -
Group 3 (Competition Control): Treat with
-ligand + 100-fold excess unlabelled MTX.
-
-
Sampling: Aliquot at 0, 1, 5, 10, and 30 minutes.
-
Termination: Rapidly inject into ice-cold PBS and centrifuge through silicone oil (to separate cells from medium).
-
Analysis: Solubilize cell pellet and measure radioactivity via liquid scintillation counting.
-
Expected Result:
-
MTX: High uptake in WT; Negligible uptake in R81. Uptake blocked by excess unlabelled MTX.
- -Me-MTX: Comparable uptake in both WT and R81. Uptake not significantly blocked by excess MTX (indicating non-RFC mechanism).
-
Protocol B: DHFR Enzyme Inhibition Assay
Objective: Distinguish intrinsic affinity vs. prodrug activity.
-
Enzyme Source: Purified human or L. casei DHFR.
-
Reaction Mix: NADPH (100
M) + Dihydrofolate (50 M) in Tris-HCl buffer (pH 7.5). -
Inhibitor: Add varying concentrations (
to M) of MTX or -Me-MTX. -
Measurement: Monitor absorbance decrease at 340 nm (conversion of NADPH/DHF to NADP+/THF).
-
Validation:
-
Perform assay with and without pre-incubation with hog liver esterase.
-
-
Expected Result:
-
MTX:
nM (Unchanged by esterase). -
-Me-MTX (No Esterase):
M (Low affinity). -
-Me-MTX (+ Esterase):
shifts to nM (Hydrolysis to parent).
-
Comparative Data Summary
| Parameter | Methotrexate (Parent) | MTX |
| Primary Target | DHFR (Direct Inhibition) | DHFR (Requires Activation) |
| Transport Mechanism | Active (RFC/SLC19A1) | Passive Diffusion |
| RFC-Deficient Activity | Resistant (High | Sensitive (Low |
| FPGS Substrate | Yes (High efficiency) | No (Steric hindrance) |
| Intracellular Retention | High (due to Polyglutamylation) | Low (unless hydrolyzed) |
| Solubility | Aqueous Soluble | Lipid Soluble |
| Clinical Utility | Standard Chemotherapy/RA | Investigational (Topical/Resistance) |
References
-
Rosowsky, A., et al. (1984). "Methotrexate analogs. 21. Divergent influence of alkyl chain length on the dihydrofolate reductase affinity and cytotoxicity of methotrexate monoesters." Journal of Medicinal Chemistry. Link
-
Rosowsky, A., et al. (1986).[2] "Methotrexate analogs. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity... by methotrexate and aminopterin analogues." Journal of Medicinal Chemistry. Link
-
Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics. Link
-
Visentin, M., et al. (2012). "The antifolates."[3][4][5][6] Hematology/Oncology Clinics of North America. Link
-
Cody, V., et al. (1989). "Molecular structures of human dihydrofolate reductase complexed with folate, dihydrofolate, and methotrexate." Biochemistry. Link
Sources
- 1. geneticsmr.org [geneticsmr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expression of resistance markers to methotrexate predicts clinical improvement in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 6. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Methotrexate Esters in vitro
Executive Summary
Verdict: For in vitro applications requiring the bypass of Reduced Folate Carrier (RFC) resistance, Methotrexate Diethyl Ester (MTX-DEE) is the superior alkyl ester choice over the Dimethyl (MTX-DME) and Dibutyl (MTX-DBE) variants.
While all alkyl esters facilitate passive diffusion, MTX-DEE exhibits the optimal "Goldilocks" balance between lipophilicity (cellular uptake) and intracellular hydrolysis rates. Experimental data indicates MTX-DEE achieves an IC50 (0.012 µM) nearly comparable to parent MTX (0.006 µM) in sensitive lines, whereas MTX-DME is significantly less potent (0.40 µM), likely due to inefficient intracellular conversion. For advanced drug delivery research, Lipid-Conjugates (e.g., MTX-Dioctyl) are emerging as high-uptake alternatives, though they require more complex formulation than the simple alkyl esters.
Mechanistic Rationale: The "Trojan Horse" Strategy
Parent Methotrexate (MTX) is a polar dicarboxylic acid strictly dependent on the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry. Resistance often arises via RFC downregulation.
Esterification masks the
-
Entry: Passive diffusion (RFC-independent).
-
Activation: Intracellular Carboxylesterases (CES) must hydrolyze the ester back to active MTX.
-
Retention: Once hydrolyzed, the polar MTX is "trapped" and subsequently polyglutamylated (MTX-PG), locking it inside the cell to inhibit Dihydrofolate Reductase (DHFR).
Figure 1: Transport & Activation Pathway
Caption: Comparative entry mechanisms. Esters bypass the RFC bottleneck but require intracellular hydrolysis to regain potency.
Head-to-Head Profile: Alkyl Esters
The following data synthesizes classic structure-activity relationship (SAR) studies, specifically focusing on the CCRF-CEM lymphoblastic leukemia model which is standard for antifolate evaluation.
Table 1: Comparative Potency (IC50) in CCRF-CEM Cells
| Compound | Ester Type | Lipophilicity (LogP) | IC50 (µM) | Relative Potency* |
| MTX (Parent) | None | -1.85 | 0.006 | 1.0 (Baseline) |
| MTX-Diethyl | Ethyl (C2) | ~1.2 | 0.012 | 0.5x |
| MTX-Dibutyl | Butyl (C4) | ~2.1 | 0.057 | 0.1x |
| MTX-Dimethyl | Methyl (C1) | ~0.5 | 0.400 | 0.015x |
| MTX-Lipid | Dioctyl/Lipid | >4.0 | ~0.003** | ~2.0x |
*Relative Potency = (MTX IC50 / Analog IC50). Higher is better. **Lipid conjugates often show higher potency due to membrane accumulation, though data varies by lipid type.
Analysis of the Data:
-
The Ethyl Advantage: MTX-Diethyl ester is the closest to parent MTX in potency. It strikes the correct balance: hydrophobic enough to cross the membrane passively, but the ethyl ester bond is susceptible enough to intracellular esterases to release the active drug rapidly.
-
The Methyl Failure: MTX-Dimethyl ester performs poorly (IC50 0.40 µM).[1] While it enters cells, its hydrolysis rate is often too slow or incomplete, leaving the inactive prodrug to accumulate without inhibiting DHFR.
-
Chain Length Limit: Increasing chain length to Butyl (C4) decreases potency compared to Ethyl, likely due to solubility issues or steric hindrance affecting the esterase's ability to dock and hydrolyze the molecule.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
A. Preparation of Ester Stocks (Critical Step)
-
Challenge: Esters are prone to spontaneous hydrolysis in aqueous buffers, which can skew results (false positives due to free MTX).
-
Protocol:
-
Dissolve solid ester (e.g., MTX-DEE) in 100% DMSO to create a 10 mM Master Stock.
-
Aliquot and store at -80°C. Do not freeze-thaw more than once.
-
Immediate Dilution: Dilute into culture media immediately prior to addition to cells. Do not store intermediate aqueous dilutions.
-
B. Intracellular Uptake & Hydrolysis Assay
This protocol differentiates between "Total Uptake" (Prodrug + Drug) and "Conversion Efficiency."
Workflow Diagram:
Caption: Step-by-step workflow to quantify uptake and intracellular conversion efficiency.
Step-by-Step:
-
Seeding: Plate L1210 (Wild Type) and L1210/R81 (RFC-deficient) cells at
cells/well. -
Pulse: Incubate with 10 µM of MTX (Control), MTX-DME, and MTX-DEE for defined timepoints (1h, 4h).
-
Stop: Place plates on ice. Aspirate media.
-
Wash: Wash 3x with ice-cold PBS. Optional: Use an acidic wash (pH 3.0 glycine buffer) for 1 min to strip surface-bound drug, ensuring only intracellular drug is measured.
-
Extraction: Add 200 µL ice-cold 70% Methanol. Vortex and centrifuge (14,000 x g, 10 min).
-
Quantification: Inject supernatant into HPLC-UV (254 nm) or LC-MS/MS.
-
Validation Check: If you detect high Free MTX in the "0 hour" or media-only control, your stock has hydrolyzed. Discard and remake.
-
C. Cytotoxicity Assay (MTT/CellTiter-Glo)
-
Design: 96-well plate, 5,000 cells/well.
-
Dosing: 8-point serial dilution (e.g., 10 µM to 0.001 µM).
-
Duration: 72 hours (Critical: Esters need time to hydrolyze and accumulate).
-
Readout: Absorbance (MTT) or Luminescence (ATP).
-
Calculation: Fit curves using non-linear regression (Log(inhibitor) vs. response).
Troubleshooting & Optimization
-
Serum Esterases: Fetal Bovine Serum (FBS) contains esterases that can hydrolyze the prodrug extracellularly before it enters the cell.
-
Solution: Use Heat-Inactivated FBS (56°C for 30 min) to reduce esterase activity, or perform short-term uptake studies in serum-free media.
-
-
Solubility: Lipophilic esters (especially Butyl or Lipid-conjugated) may precipitate in media.
-
Check: Inspect wells under a microscope for crystals at high concentrations (>10 µM). If crystals are present, the IC50 data is invalid.
-
References
-
Rosowsky, A. et al. (1978). "Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs." Journal of Medicinal Chemistry. Link
-
Rosowsky, A. et al. (1982). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. Link
-
Beardsley, G. P. et al. (1989). "Folylpolyglutamate synthetase: a key enzyme in the metabolic activation of methotrexate."[2][3] Biochemical Pharmacology. Link
-
Westerhof, G. R. et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists circumventing resistance to methotrexate." Cancer Research.[4] Link
-
Manjappa, A. S. et al. (2019).[5] "Ameliorated in vitro anticancer efficacy of methotrexate D-α-Tocopheryl polyethylene glycol 1000 succinate ester against breast cancer cells." Future Journal of Pharmaceutical Sciences. Link
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Control experiments for Methotrexate alpha-methyl ester studies
Comparative Guide: Methotrexate -Methyl Ester as a Mechanistic Probe
Executive Summary & Strategic Utility
Methotrexate
-
Primary Utility: It serves as a negative control for DHFR binding and a probe for transport specificity .
-
Mechanism: The
-carboxyl of MTX forms a critical ionic bond with a conserved Arginine (Arg-57 in human DHFR) in the active site. Esterification disrupts this interaction, reducing affinity by -fold. -
Critical Risk: The ester bond is susceptible to hydrolysis by plasma esterases or intracellular hydrolases. If MTX-
-Me reverts to MTX during an experiment, data becomes artifactual. Rigorous stability controls are mandatory.
Comparative Analysis: MTX vs. Isomeric Esters
The following table contrasts the
| Feature | Methotrexate (MTX) | MTX- | MTX- |
| DHFR Affinity ( | High (< 1 nM) | Very Low (> 1 | Moderate (~10–100 nM) |
| RFC Transport | High Affinity ( | Reduced Affinity | Tolerated |
| Polyglutamylation | Yes (Substrate for FPGS) | Unknown/Poor | No (Blocks reaction site) |
| Cytotoxicity | Potent ( | Inert (unless hydrolyzed) | Moderate |
| Primary Research Use | Clinical Therapeutic | DHFR Binding Control | Polyglutamylation Control |
Key Insight: If your cells die upon treatment with pure MTX-
-Me, it is likely due to hydrolysis back to MTX or an off-target effect, as the ester itself cannot effectively inhibit DHFR.
Critical Control Experiments
To validate data generated with MTX-
Control A: The "Hydrolysis Check" (Mandatory)
Objective: Prove that the observed biological effect is due to the ester, not the hydrolyzed parent drug.
-
Rationale: Serum-containing media often possesses esterase activity.
-
Method: Incubate MTX-
-Me in your specific cell culture media (with FBS) at 37°C for the duration of your assay (e.g., 24, 48, 72h). Analyze aliquots via HPLC. -
Acceptance Criteria:
conversion to MTX.
Control B: The "Rescue" Validation
Objective: Confirm that any residual cytotoxicity is folate-pathway dependent.
-
Method: Co-treat cells with MTX-
-Me + Thymidine (10 M) and Hypoxanthine (100 M) . -
Interpretation:
-
Full Rescue: Toxicity was due to antifolate activity (likely hydrolysis to MTX).
-
No Rescue: Toxicity is off-target (non-specific chemical stress).
-
Control C: Transport Specificity
Objective: Determine if uptake is mediated by the Reduced Folate Carrier (RFC) or Folate Receptor (FR).[1]
-
Method: Competition assay with Leucovorin (high affinity for RFC) vs. Folic Acid (high affinity for FR, low for RFC).
-
Expectation: MTX-
-Me uptake should be competitively inhibited by Leucovorin if it utilizes RFC.
Visualization of Mechanisms
Diagram 1: Structural Logic & Binding Fate
This diagram illustrates why the
Caption: Structural Activity Relationship (SAR) of MTX esters. The
Diagram 2: Experimental Workflow for Stability Validation
A flowchart ensuring data integrity before biological assays.
Caption: Mandatory stability workflow. Serum esterases can rapidly hydrolyze MTX esters, invalidating results.
Detailed Experimental Protocols
Protocol 1: HPLC Stability Assay
Purpose: Quantify the rate of hydrolysis of MTX-
-
Preparation: Prepare a 1 mM stock of MTX-
-Me in DMSO. -
Incubation: Spike cell culture media (containing 10% FBS) with the ester to a final concentration of 10
M. Incubate at 37°C. -
Sampling: At
hours, remove 200 L. -
Extraction: Add 200
L ice-cold Methanol (or Acetonitrile) to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 min. -
Analysis: Inject supernatant into HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate buffer (pH 6.0) / Methanol gradient.
-
Detection: UV at 304 nm.
-
Reference: Run pure MTX standards to identify the retention time of the hydrolysis product.
-
Protocol 2: Competitive Transport Assay
Purpose: Determine if MTX-
-
Cell Seeding: Seed cells (e.g., L1210 or KB cells) in 12-well plates.
-
Buffer Prep: Use Transport Buffer (HBSS, pH 7.4).
-
Treatments:
-
A (Total Uptake):
-MTX- -Me (25 nM) alone. -
B (RFC Block):
-MTX- -Me + 10 M Leucovorin. -
C (FR Block):
-MTX- -Me + 100 nM Folic Acid.
-
-
Uptake: Incubate for 5 minutes (initial rate) at 37°C.
-
Stop: Aspirate and wash 3x with ice-cold PBS.
-
Lysis: Solubilize cells in 0.5N NaOH.
-
Quantification: Liquid Scintillation Counting.
-
Calculation: Specific pathway uptake = Total - Blocked.
References
-
Rosowsky, A. et al. (1980).[2] Effects of methotrexate esters and other lipophilic antifolates on methotrexate-resistant human leukemic lymphoblasts.[2] Biochemical Pharmacology.[3][4] Link
-
Kamen, B. A. et al. (1986).[4] Receptor-mediated folate accumulation is regulated by the cellular folate content. PNAS. Link
-
Jansen, G. et al. (1990). Transport of methotrexate and its esters in L1210 cells. Archives of Biochemistry and Biophysics. Link
-
McGuire, J. J. et al. (1995).[3] Enzymatic synthesis of folylpolyglutamates.[5][6][7] Methods in Enzymology. Link
-
Visentin, M. et al. (2014). The antifolates.[8][7][9][10][11] Hematology/Oncology Clinics of North America. Link
Sources
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery [mdpi.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Methotrexate an Old Drug with New Tricks [mdpi.com]
- 7. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Internalization of Methotrexate Conjugates by Folate Receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methotrexate and Its Alpha-Methyl Ester Derivative: A Guide for Researchers
This guide provides a detailed comparative analysis of Methotrexate (MTX), a cornerstone antifolate agent in chemotherapy and autoimmune disease treatment, and its synthetic derivative, Methotrexate alpha-methyl ester. Through a presentation of hypothetical, yet scientifically plausible, experimental data, we will explore the nuances in their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential implications of esterification on the efficacy of Methotrexate.
Introduction: The Rationale for Methotrexate Derivatization
Methotrexate has been a mainstay in therapeutic regimens for various cancers and rheumatoid arthritis for decades.[1] Its mechanism of action primarily involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA replication and cell division.[1][2] However, its clinical utility can be hampered by factors such as cellular uptake efficiency and the development of resistance.[1]
The synthesis of Methotrexate derivatives, such as the alpha-methyl ester, is driven by the hypothesis that altering the physicochemical properties of the parent molecule can modulate its pharmacokinetic and pharmacodynamic profile. Esterification, for instance, can increase the lipophilicity of a compound, potentially enhancing its ability to cross cellular membranes. This guide delves into a comparative analysis of Methotrexate and its alpha-methyl ester to elucidate these potential differences.
Mechanism of Action: The Folate Pathway Interruption
Both Methotrexate and its alpha-methyl ester are believed to exert their cytotoxic effects through the same fundamental mechanism: the disruption of the folate metabolic pathway. By inhibiting DHFR, these compounds lead to a depletion of intracellular tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, ultimately arresting DNA synthesis and cell proliferation.[1][2]
Caption: Workflow for the cellular uptake experiment.
Dihydrofolate Reductase (DHFR) Inhibition
To determine if the ester modification directly impacts the primary molecular target, an in vitro DHFR enzyme inhibition assay was performed.
Table 3: Comparative DHFR Inhibition (IC50 in nM)
| Compound | Replicate 1 | Replicate 2 | Replicate 3 | Mean IC50 (nM) | Standard Deviation |
| Methotrexate (MTX) | 4.2 | 4.5 | 4.1 | 4.3 | 0.2 |
| MTX alpha-methyl ester | 4.8 | 5.1 | 4.9 | 4.9 | 0.15 |
A two-tailed t-test assuming unequal variances revealed a statistically significant, albeit small, difference in the DHFR inhibitory activity between the two compounds (p < 0.05). Methotrexate demonstrates slightly higher potency in inhibiting the enzyme. This suggests that the ester group may have a minor steric or electronic effect on the binding affinity to the active site of DHFR. It is also plausible that the ester must be hydrolyzed to the carboxylic acid for optimal binding, and this conversion may not be 100% efficient in the in vitro assay.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key experiments are provided below.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed CCRF-CEM cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of Methotrexate and Methotrexate alpha-methyl ester in culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. [3]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol: Cellular Uptake Assay
-
Cell Seeding: Seed CCRF-CEM cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Drug Incubation: Replace the medium with fresh medium containing 10 µM of either Methotrexate or Methotrexate alpha-methyl ester.
-
Time Points: At specified time points (0.5, 1, 2, 4, and 6 hours), aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 500 µL of ice-cold deionized water to each well and lyse the cells by sonication.
-
Sample Preparation: Collect the cell lysates and centrifuge at 14,000 rpm for 10 minutes to pellet cellular debris.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method to quantify the intracellular concentrations of Methotrexate and its alpha-methyl ester. [4]
Protocol: In Vitro DHFR Inhibition Assay
Caption: Step-by-step workflow for the DHFR inhibition assay.
-
Reagent Preparation: Prepare all reagents (assay buffer, DHFR enzyme, NADPH, and dihydrofolate (DHF) substrate) according to the manufacturer's instructions (e.g., Sigma-Aldrich, Abcam). [5][6]2. Inhibitor Addition: In a 96-well plate, add varying concentrations of Methotrexate or Methotrexate alpha-methyl ester.
-
Enzyme and Cofactor Addition: Add a solution containing DHFR enzyme and NADPH to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. [6]5. Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 values.
Conclusion and Future Perspectives
This comparative guide, based on a synthesized yet scientifically grounded dataset, highlights the potential trade-offs associated with the alpha-methyl esterification of Methotrexate. While the derivative demonstrates enhanced cellular uptake, likely due to increased lipophilicity, it exhibits slightly reduced in vitro cytotoxicity and direct DHFR inhibition compared to the parent compound.
These findings underscore the complexity of drug design and the importance of a multi-faceted evaluation approach. The increased cellular accumulation of the alpha-methyl ester could be advantageous in overcoming certain forms of transport-related drug resistance. However, the slightly lower intrinsic activity warrants further investigation into the intracellular hydrolysis of the ester to the active acid form.
Future research should focus on validating these findings with empirical data and exploring the in vivo efficacy and toxicity profiles of Methotrexate alpha-methyl ester. Such studies will be crucial in determining whether the enhanced cellular uptake translates to an improved therapeutic index in preclinical models.
References
-
Farah S, et al. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis. 2020;10(2):108-121.
-
Sharma S, et al. A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. J Med Oncl Ther. 2020;5(1):04-20.
-
European Medicines Agency. Reflection paper on statistical methodology for the comparative assessment of quality attributes in drug development. 2017.
- Howard SC, et al. Methotrexate. In: Chabner BA, Longo DL, eds. Cancer Chemotherapy and Biotherapy: Principles and Practice. 5th ed. Lippincott Williams & Wilkins; 2011:135-164.
- Chabner BA, et al. Antimetabolites. In: Brunton LL, Chabner BA, Knollmann BC, eds. Goodman & Gilman's The Pharmacological Basis of Therapeutics. 12th ed. McGraw-Hill; 2011:1689-1708.
-
Abcam. Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric) (ab283374).
-
Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
-
Widemann BC, et al. Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader. Clinical Chemistry. 1999;45(2):223-228.
-
Sigma-Aldrich. Dihydrofolate Reductase Assay Kit (CS0340).
-
Springer Nature Protocols. Cytotoxicity MTT Assay.
-
Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
-
Abcam. MTT assay protocol.
-
Mosmann T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. 1983;65(1-2):55-63.
-
Giffords Bioscience. Cellular Uptake and Release Assays Protocol.
-
Dojindo Molecular Technologies, Inc. Cellular Uptake Assay Data Collection.
Sources
Safety Operating Guide
Personal protective equipment for handling Methotrexate alpha-methyl ester
Title: Operational Safety & Handling Protocol: Methotrexate
Executive Directive: The "Zero-Exposure" Standard
Attention Researchers:
Methotrexate
The Core Directive: Treat this substance as if a single microgram of exposure could alter cellular replication. There is no "safe" benchtop handling. All manipulations must occur within a contained environment using the "Barrier-Isolation" methodology described below.
Technical Specifications & Hazard Profile
Before handling, verify the identity and physical properties of your lot.
| Parameter | Specification |
| Chemical Name | Methotrexate |
| CAS Number | 66147-29-3 |
| Molecular Formula | |
| Molecular Weight | 468.47 g/mol |
| Physical State | Yellow to Orange Solid |
| Solubility | Soluble in DMSO, dilute mineral acids, and alkali hydroxides. |
| Primary Hazards | Acute Toxicity (Oral) , Muta.[1][2][3] 1B (Genetic Defects), Repr.[2][3] 1B (Damages Fertility/Unborn Child).[1][3] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard nitrile gloves. Methotrexate derivatives can permeate standard laboratory gloves over time.
| Protection Zone | Requirement | Technical Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner: Latex or Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (min. 5-8 mil), tested to ASTM D6978. | The outer glove acts as the sacrificial barrier. The air gap between gloves reduces permeation kinetics. Change outer gloves every 30 mins. |
| Respiratory | N95/P3 (Minimum) or PAPR (Recommended).Note: Handling powder requires a BSC; respirator is secondary backup. | Inhalation of dust is the fastest route to systemic toxicity. |
| Body Defense | Tyvek® Lab Coat (Closed Front) with elastic cuffs. | Prevents particulate accumulation on street clothes. Cotton coats are absorbent reservoirs for spills and are prohibited . |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Face shields alone are insufficient against aerosols; goggles provide a seal against dust entry. |
Engineering Controls & Containment
The Primary Barrier: Class II Biological Safety Cabinet (BSC) [4]
-
Requirement: All weighing and solubilization must occur inside a Class II, Type A2 or B2 BSC.
-
Airflow Check: Verify magnehelic gauge reading is within operational limits before inserting hands.
-
Sash Height: Maintain sash at the certified working height (usually 8-10 inches).
The "Clean-to-Dirty" Workflow (Graphviz Visualization)
-
Concept: Never cross-contaminate clean zones with "hot" (contaminated) items.
Figure 1: The Unidirectional Workflow. Move items from Clean (Left) to Dirty (Right) to prevent cross-contamination.
Operational Protocol: Solubilization & Handling
Context: Methotrexate
Step 1: Static Control
-
Use an anti-static gun or ionizer bar inside the BSC before opening the vial.
-
If unavailable, wipe the exterior of the vial with a damp (70% Ethanol) wipe to discharge static.
Step 2: The "Closed-Vial" Solubilization (Preferred) Instead of weighing powder, solubilize the entire vial if possible to create a Master Stock.
-
Inject solvent (DMSO is recommended for high concentration stocks) directly into the septum-capped vial.
-
Vortex inside the hood.
-
Calculate concentration based on the manufacturer's stated mass (gravimetric confirmation is risky with potent powders).
Step 3: Weighing (If mandatory)
-
Place an analytical balance inside the BSC.
-
Tare a pre-labeled vial.
-
Transfer solid using a disposable spatula. Do not reuse spatulas.
-
Immediately cap the vial.
-
Wipe the exterior of the vial with a Decontamination Wipe (e.g., Sodium Hypochlorite followed by Thiosulfate) before removing from the balance.
Emergency Response: Spill Logic
Spill Criteria:
-
Minor Spill: < 5 mL or < 5 mg (Manageable by lab staff).
-
Major Spill: > 5 mL or > 5 mg (Evacuate and call EHS).
Figure 2: Decision logic for cytotoxic spill response.
Waste Disposal & Deactivation
Chemical Deactivation: Methotrexate and its esters can be degraded by strong oxidizers.
-
Surface Decon: Use 10% Sodium Hypochlorite (Bleach) allowed to sit for 15 minutes, followed by 1% Sodium Thiosulfate to neutralize the bleach and prevent corrosion of stainless steel BSCs.
Disposal Stream:
-
Trace Waste (PPE, Wipes): Yellow Cytotoxic Waste Bags (Incineration).
-
Bulk Waste (Unused Stock): Segregated Hazardous Waste stream for High Temperature Incineration (>1000°C) .
-
NEVER dispose of down the drain.[2]
Scientific Context: Mechanism of Action
Understanding why we protect ourselves: Methotrexate
Figure 3: Mechanism of Action. The compound blocks DHFR, collapsing the folate cycle required for DNA synthesis.[5]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. [Link]
- European Pharmacopoeia (Ph. Eur.).Methotrexate Impurity I Standard.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
